GK718
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H30Cl2N4O3 |
|---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C26H28N4O3.2ClH/c27-22-4-1-2-5-23(22)30-25(31)20-11-7-19(8-12-20)17-33-21-13-9-18(10-14-21)16-29-26(32)24-6-3-15-28-24;;/h1-2,4-5,7-14,24,28H,3,6,15-17,27H2,(H,29,32)(H,30,31);2*1H/t24-;;/m1../s1 |
InChI Key |
UFARUDAPUKLDQM-PPLJNSMQSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N.Cl.Cl |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of GK718 (ML297): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GK718, also known as ML297 or VU0456810, is a potent and selective small molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels.[1][2][3] This document provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, downstream effects, and the experimental methodologies used to elucidate these properties. Quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized.
Core Mechanism of Action: Direct and Selective Activation of GIRK1-Containing Channels
This compound exerts its effects through the direct activation of GIRK channels, which are critical regulators of neuronal excitability and cardiac rhythm.[2][4] The primary mechanism is characterized by the following key features:
-
Direct Channel Gating: Unlike endogenous activation via G-protein coupled receptors (GPCRs), this compound activates GIRK channels in a G-protein-independent manner.[1][5][6] This was demonstrated in experiments where this compound remained effective in the presence of pertussis toxin, an inhibitor of Gi/o G-proteins.[5]
-
Subunit Selectivity: this compound exhibits a strong preference for GIRK channels containing the GIRK1 subunit (Kir3.1).[1][3][4] It potently activates heterotetrameric channels such as GIRK1/2 and GIRK1/4, but is inactive on channels lacking the GIRK1 subunit, such as homomeric GIRK2 or heteromeric GIRK2/3 channels.[1]
-
Key Amino Acid Residues: The selectivity of this compound for GIRK1-containing channels is conferred by two specific amino acids within the GIRK1 subunit: Phenylalanine 137 (F137) in the pore helix and Aspartate 173 (D173) in the second membrane-spanning domain.[5][7][8] These residues are not present in other GIRK subunits and are necessary and sufficient for this compound-mediated activation.
-
PIP2 Dependence: Similar to G-protein-mediated activation, the action of this compound is dependent on the presence of phosphatidylinositol-4,5-bisphosphate (PIP2), a crucial cofactor for GIRK channel gating.[5][7]
The activation of GIRK channels by this compound leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization dampens cellular excitability, which is the basis for its observed antiepileptic and anxiolytic effects.[1][2][7]
Quantitative Data Summary
The potency and selectivity of this compound have been quantified across various experimental paradigms. The following tables summarize the key quantitative data.
Table 1: Potency of this compound (ML297) on Different GIRK Channel Subunit Combinations
| GIRK Subunit Combination | Assay Type | EC50 (nM) | Reference |
| GIRK1/2 | Thallium Flux | ~160 | [1] |
| GIRK1/2 | Whole-Cell Voltage Clamp | 233 ± 38 | [5] |
| GIRK1/2 | Whole-Cell Voltage Clamp | 584 | |
| GIRK1/3 | Thallium Flux | 914 | |
| GIRK1/4 | Thallium Flux | 887 | |
| GIRK1/4 | Whole-Cell Voltage Clamp | 1,400 | |
| GIRK2 | Thallium Flux | Inactive | [1] |
| GIRK2/3 | Thallium Flux | Inactive | [1] |
Table 2: In Vivo Efficacy of this compound (ML297)
| Animal Model | Effect | Dosage | Reference |
| Maximal Electroshock (MES) Seizure Model (Mice) | Anticonvulsant | 60 mg/kg, i.p. | [1] |
| Pentylenetetrazol (PTZ) Seizure Model (Mice) | Anticonvulsant | 60 mg/kg, i.p. | [1] |
| Anxiety-Related Behavior (Mice) | Anxiolytic | 30 mg/kg | [5] |
| Mechanical Nociceptive Threshold (Rat) | Antinociceptive | Intrathecal administration | [6] |
Experimental Protocols
The mechanism of action of this compound was elucidated using a combination of high-throughput screening, electrophysiology, and in vivo studies.
Thallium Flux Assay for GIRK Channel Activity
This high-throughput assay is used to measure the activity of potassium channels by monitoring the influx of thallium ions, which are permeable through K+ channels and can be detected by a fluorescent dye.
Protocol:
-
Cell Culture: HEK-293 cells stably expressing the desired GIRK channel subunit combinations are cultured in appropriate media.
-
Assay Plate Preparation: Cells are plated into multi-well plates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.
-
Compound Addition: A concentration series of this compound (ML297), diluted from a DMSO stock, is added to the wells.
-
Thallium Stimulation: A solution containing thallium is added to initiate ion flux.
-
Fluorescence Measurement: The change in fluorescence over time is measured using a plate reader. The rate of fluorescence increase is proportional to the GIRK channel activity.
-
Data Analysis: The data are normalized to a maximally effective concentration of this compound or a nonselective GIRK activator. EC50 values are determined by fitting the concentration-response data to a suitable equation.[1]
Whole-Cell Voltage-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in individual cells.
Protocol:
-
Cell Preparation: A single-cell suspension of HEK-293 cells stably expressing the target GIRK channels is prepared.
-
Recording Setup: Cells are placed in a recording chamber on a microscope. Borosilicate glass pipettes with a resistance of 2-4 MΩ are used as recording electrodes.
-
Solutions: The extracellular solution typically contains 20 mM KCl, 140 mM NaCl, 0.5 mM CaCl2, 2 mM MgCl2, and 10 mM HEPES (pH 7.4). The internal solution within the pipette contains a potassium-based solution.
-
Whole-Cell Configuration: A high-resistance seal (giga-ohm) is formed between the pipette and the cell membrane, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
Voltage Protocol: The cell is held at a specific holding potential (e.g., -70 mV). Voltage ramps or steps are applied to elicit and measure GIRK currents.
-
Compound Application: this compound is applied to the cell via the extracellular solution at various concentrations.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of this compound on channel activity, including current amplitude and kinetics. Concentration-response curves are generated to calculate EC50 values.[1][5]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound (ML297).
Experimental Workflow for Whole-Cell Electrophysiology
Caption: Workflow for a whole-cell electrophysiology experiment.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ML297 (VU0456810), the first poten ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 5. pnas.org [pnas.org]
- 6. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 7. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery and Synthesis of GK718: A Potent HDAC1/HDAC3 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of GK718, a novel inhibitor of histone deacetylases (HDACs) with potent activity against HDAC1 and HDAC3. This compound belongs to a class of N-(2-aminophenyl)-benzamide based HDAC inhibitors and has demonstrated significant potential in preclinical models of cancer and fibrosis. This document details the quantitative biological data, experimental protocols, and key signaling pathways associated with this compound, offering a valuable resource for researchers in the fields of epigenetics and drug discovery.
Quantitative Biological Data
The inhibitory activity of this compound and its analogs was assessed against several HDAC isoforms and cancer cell lines. The key quantitative data are summarized in the tables below.
Table 1: In Vitro HDAC Inhibition
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |
| This compound | 259 | 361 | 139 |
| GK444 | 100 | - | - |
Data extracted from a study on N-(2-aminophenyl)-benzamide inhibitors.[1][2]
Table 2: Antiproliferative Activity
| Compound | A549 (lung carcinoma) IC₅₀ (μM) | Caco-2 (colorectal adenocarcinoma) IC₅₀ (μM) | SF268 (glioblastoma) IC₅₀ (μM) |
| This compound | >50 | >50 | >50 |
| GK444 | 2.0 ± 0.3 | 2.5 ± 0.3 | 2.3 ± 0.2 |
The antiproliferative activity was evaluated after 72 hours of treatment.[2]
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available reagents. The general synthetic scheme is outlined below.
General Procedure for the Synthesis of N-(2-aminophenyl)-benzamide Derivatives:
-
Amide Coupling: A solution of the corresponding carboxylic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) is treated with N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq). The reaction mixture is stirred at room temperature for 30 minutes.
-
Addition of Amine: The appropriate amine (1.0 eq) is added to the reaction mixture, and stirring is continued for 12-24 hours.
-
Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-(2-aminophenyl)-benzamide inhibitor.
For the specific synthesis of this compound, the corresponding Boc-protected aminocaproic acid is coupled with 2-aminoaniline, followed by deprotection and subsequent coupling with the desired "cap" group.
In Vitro HDAC Inhibition Assay
The enzymatic activity of HDAC1, HDAC2, and HDAC3 was determined using a fluorometric assay.
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic substrate, such as Boc-Lys(Ac)-AMC, are used.
-
Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the test compounds (e.g., this compound) in assay buffer for a specified time at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Signal Detection: The reaction is allowed to proceed for a set time and then stopped by the addition of a developer solution containing a protease and a buffer to release the fluorescent aminomethylcoumarin (AMC).
-
Data Analysis: The fluorescence intensity is measured using a microplate reader (excitation/emission wavelengths of ~360/460 nm). The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the inhibitors was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., A549, Caco-2, SF268) are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ values are determined.
In Vivo Model of Bleomycin-Induced Pulmonary Fibrosis
The antifibrotic efficacy of this compound was evaluated in a mouse model.
-
Animal Model: C57BL/6 mice are used. Pulmonary fibrosis is induced by a single intratracheal instillation of bleomycin (B88199).
-
Compound Administration: this compound is administered to the mice, typically via intraperitoneal injection, at a specified dose (e.g., 30 mg/kg daily) starting from the day of bleomycin instillation (preventative dosing schedule).[1]
-
Endpoint Analysis: After a defined period (e.g., 14 or 21 days), the mice are euthanized, and the lungs are harvested for analysis.
-
Assessment of Fibrosis: The extent of fibrosis is evaluated by histological analysis (e.g., Masson's trichrome staining), measurement of collagen deposition, and analysis of fibrotic gene expression (e.g., Col1a1) by quantitative PCR.[1]
Signaling Pathways and Experimental Workflows
HDAC Signaling and Inhibition
Histone deacetylases play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC1 and HDAC3 are components of large multi-protein co-repressor complexes. Inhibition of HDAC1 and HDAC3 by this compound leads to hyperacetylation of histones, resulting in a more open chromatin state and the re-expression of silenced genes, including tumor suppressor genes.
Caption: HDACs regulate gene expression by histone deacetylation.
Experimental Workflow for this compound Evaluation
The evaluation of this compound followed a standard preclinical drug discovery workflow, beginning with chemical synthesis and progressing through in vitro and in vivo testing.
Caption: Workflow for the evaluation of this compound.
Structure-Activity Relationship (SAR) Logic
The development of this compound was part of a broader study to understand the structure-activity relationships of N-(2-aminophenyl)-benzamide based HDAC inhibitors. The core scaffold consists of a zinc-binding group, a linker, and a "cap" group. Variations in the cap group were explored to optimize potency and selectivity.
Caption: SAR logic for N-(2-aminophenyl)-benzamide HDAC inhibitors.
References
Unraveling the Pathways of Novel Therapeutic Agents: A Technical Guide
Disclaimer: Initial searches for the compound "GK718" did not yield any specific information, suggesting a possible typographical error or that it is a very new or internally designated compound. This guide therefore focuses on similarly named or otherwise relevant compounds identified during the search: SAGE-718 (Dalzanemdor) , CGS7184 , and GSK4418959 . These compounds are involved in distinct signaling pathways and are presented here as potential subjects of interest for researchers, scientists, and drug development professionals.
SAGE-718 (Dalzanemdor): A Modulator of Synaptic Plasticity
SAGE-718, also known as dalzanemdor, is an investigational drug being evaluated for its potential to treat cognitive impairment in neurodegenerative disorders such as Alzheimer's, Huntington's, and Parkinson's diseases.[1][2][3] It is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6][7]
Role in Signaling Pathways
SAGE-718's primary mechanism of action is the positive allosteric modulation of NMDA receptors.[4][5][6][7] These receptors are critical for synaptic plasticity, a fundamental process for learning and memory.[4][7] By binding to an allosteric site on the NMDA receptor, SAGE-718 is thought to increase the probability of the channel opening in the presence of the agonists glutamate (B1630785) and a co-agonist (glycine or D-serine).[4][5] This enhancement of NMDA receptor function may help to restore synaptic function and improve cognitive deficits associated with NMDA receptor hypofunction, which is implicated in several neurological conditions.[4][5][8]
Quantitative Data
Clinical trials have been conducted to evaluate the efficacy and safety of SAGE-718. While detailed quantitative data from these trials are extensive and often proprietary, some publicly available information provides insights into its effects.
| Study Phase | Condition | Key Finding | Reference |
| Phase 2 (LUMINARY) | Alzheimer's Disease (Mild Cognitive Impairment/Mild Dementia) | Showed a trend of improved cognitive performance across tests of executive functioning.[9] However, the subsequent Phase 2 LIGHTWAVE study did not show a statistically significant difference from placebo on the primary outcome.[10] | [9][10] |
| Phase 2 (PRECEDENT) | Parkinson's Disease (Mild Cognitive Impairment) | Failed to improve cognitive ability compared to placebo.[2] | [2] |
| Phase 2 (DIMENSION) | Huntington's Disease (Cognitive Impairment) | Did not meet the key goals of the study.[3] | [3] |
Experimental Protocols
Detailed experimental protocols for clinical trials are complex and typically outlined in comprehensive study protocols. However, a general workflow for assessing the effect of SAGE-718 on cognitive function in a clinical setting can be summarized.
Experimental Workflow: Assessing Cognitive Effects of SAGE-718
Caption: Generalized workflow for a clinical trial evaluating SAGE-718.
Signaling Pathway Diagram
The following diagram illustrates the role of SAGE-718 in the NMDA receptor signaling pathway.
NMDA Receptor Signaling Pathway
Caption: SAGE-718 enhances NMDA receptor function, promoting synaptic plasticity.
CGS7184: A Modulator of Intracellular Calcium
CGS7184 is a synthetic opener of large-conductance Ca²⁺-activated potassium (BKCa) channels.[11] It has been shown to modulate intracellular calcium homeostasis.[11]
Role in Signaling Pathways
CGS7184's primary role is to open BKCa channels. However, studies have revealed that it also affects intracellular calcium levels by interacting with the ryanodine (B192298) receptor 2 (RYR2), a calcium release channel on the membrane of the sarcoplasmic reticulum (SR).[11][12] By increasing the open probability of RYR2 channels, CGS7184 triggers the release of calcium from the SR into the cytosol.[11] This modulation of intracellular calcium can have various downstream effects on cellular processes.
Quantitative Data
| Parameter | Value | Cell Lines | Reference |
| Half-maximal inhibition of Ca²⁺ accumulation (IC₅₀) | 0.45 ± 0.04 µM | Cardiac SR vesicles | [11] |
| Half-maximal inhibition of Ca²⁺ accumulation (IC₅₀) | 0.37 ± 0.03 µM | Skeletal muscle SR vesicles | [11] |
Experimental Protocols
The following describes a general protocol for investigating the effect of CGS7184 on intracellular calcium levels.
Experimental Protocol: Measuring Intracellular Ca²⁺ Concentration
-
Cell Culture: Culture cells (e.g., H9C2 or C2C12) in appropriate media.[11]
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM.
-
Baseline Measurement: Measure the baseline fluorescence ratio to determine the resting intracellular calcium concentration.
-
Compound Addition: Add CGS7184 at various concentrations to the cells.
-
Fluorescence Measurement: Continuously monitor the change in fluorescence ratio to measure the release of calcium from internal stores.[11]
-
Data Analysis: Calculate the concentration-dependent effect of CGS7184 on intracellular calcium levels.
Signaling Pathway Diagram
The diagram below illustrates the mechanism by which CGS7184 modulates intracellular calcium.
CGS7184 and Intracellular Calcium Signaling
Caption: CGS7184 induces calcium release from the sarcoplasmic reticulum via RYR2.
GSK4418959: A Targeted Approach in Oncology
GSK4418959 is an orally bioavailable inhibitor of the Werner syndrome ATP-dependent helicase (WRN).[13][14][15] It is being investigated as a potential treatment for cancers with high microsatellite instability (MSI-H).[13][14]
Role in Signaling Pathways
WRN helicase plays a crucial role in DNA replication and repair.[13] In cancer cells with high microsatellite instability, there is a synthetic lethal relationship with the inhibition of WRN. By inhibiting the helicase and exonuclease activities of WRN, GSK4418959 disrupts DNA maintenance processes, leading to the accumulation of DNA damage and subsequent cell death in MSI-H tumor cells.[13][15]
Quantitative Data
| Parameter | Value | Target | Cell Lines | Reference |
| IC₅₀ | ~10–50 nM | WRN ATPase activity | Biochemical assays | [15] |
| GI₅₀ | <100 nM | Cell proliferation | MSI-H cancer cell lines | [15] |
Experimental Protocols
A general workflow for assessing the in vitro efficacy of GSK4418959 is outlined below.
Experimental Workflow: In Vitro Efficacy of a WRN Inhibitor
Caption: Workflow for evaluating the selective anti-proliferative effect of GSK4418959.
Signaling Pathway Diagram
The following diagram illustrates the role of WRN in DNA repair and the effect of its inhibition by GSK4418959 in MSI-H cancer cells.
WRN Inhibition in MSI-H Cancer
Caption: GSK4418959 inhibits WRN, leading to synthetic lethality in MSI-H cancer cells.
References
- 1. Dalzanemdor - Wikipedia [en.wikipedia.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. biopharmadive.com [biopharmadive.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Pharmacological characterization of SAGE-718, a novel positive allosteric modulator of N-methyl-d-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAGE-718: A First-in-Class N-Methyl-d-Aspartate Receptor Positive Allosteric Modulator for the Potential Treatment of Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAGE-718 | ALZFORUM [alzforum.org]
- 8. Dalzanemdor (SAGE-718), a novel, investigational N-methyl-D-aspartate receptor positive allosteric modulator: Safety, tolerability, and clinical pharmacology in randomized dose-finding studies in healthy participants and an open-label study in participants with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The future of SAGE-718 in Alzheimer’s disease treatment | VJDementia [vjdementia.com]
- 10. Investor Relations – Supernus [supernus.com]
- 11. The potassium channel opener CGS7184 activates Ca²⁺ release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Facebook [cancer.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medkoo.com [medkoo.com]
Technical Guide: Characterizing the Impact of a Novel Compound, GK718, on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The addition of acetyl groups to lysine (B10760008) residues on histone tails, catalyzed by histone acetyltransferases (HATs), is generally associated with a more open chromatin structure and transcriptional activation. Conversely, the removal of these marks by histone deacetylases (HDACs) leads to chromatin condensation and transcriptional repression. The dysregulation of HAT activity is implicated in numerous diseases, including cancer and inflammatory disorders, making HATs attractive therapeutic targets.
This technical guide provides a comprehensive framework for characterizing the effects of a novel small molecule, designated here as GK718, on histone acetylation. The following sections detail the experimental protocols necessary to assess the in vitro and cellular activity of this compound, determine its impact on histone acetylation at specific genomic loci, and evaluate the functional consequences on gene expression.
Section 1: In Vitro Characterization of this compound as a HAT Inhibitor
The initial step in characterizing this compound is to determine its direct effect on the enzymatic activity of various histone acetyltransferases in a cell-free system. This allows for the assessment of potency and selectivity.
Data Presentation: In Vitro HAT Inhibition by this compound
The results of the in vitro HAT assays should be summarized to provide a clear overview of the compound's potency and selectivity profile.
| HAT Enzyme | This compound IC50 (µM) | Reference Inhibitor IC50 (µM) |
| p300 | Value | Anacardic Acid: ~8.5 |
| CBP | Value | C646: 0.4 |
| PCAF | Value | Anacardic Acid: ~5.0 |
| GCN5 | Value | e.g., MB-3 |
| Tip60 | Value | MG149: 74 |
Experimental Protocol: Fluorescence-Based HAT Activity/Inhibition Assay
This protocol provides a non-radioactive method for measuring HAT activity and inhibition. The assay quantifies the coenzyme A (CoA) produced during the acetyl-transfer reaction.
Materials:
-
Recombinant HAT enzyme (e.g., p300, PCAF)
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
This compound and reference inhibitors
-
HAT Assay Buffer
-
Developing solution (containing a reagent that reacts with free thiol groups of CoA to produce a fluorescent signal)
-
96-well black, flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and a known reference inhibitor in DMSO. Further dilute in HAT Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
HAT Assay Buffer
-
Diluted this compound, reference inhibitor, or vehicle (DMSO)
-
Recombinant HAT enzyme
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add a mixture of the histone peptide substrate and Acetyl-CoA to each well to start the reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Signal Development: Add the developing solution to each well. This will stop the enzymatic reaction and initiate the fluorescent signal generation.
-
Signal Detection: Incubate for an additional 15 minutes at room temperature, protected from light. Measure the fluorescence using a plate reader (e.g., excitation at 360-390 nm and emission at 450-470 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Section 2: Cellular Activity of this compound
Following in vitro characterization, it is crucial to determine if this compound can modulate histone acetylation within a cellular context. Western blotting is a standard method to assess global changes in histone acetylation.
Data Presentation: Cellular Histone Acetylation Levels
Quantify the Western blot band intensities and present the data as a fold change relative to the vehicle-treated control, normalized to a loading control (e.g., total Histone H3 or β-actin).
| Histone Mark | This compound Treatment (Concentration) | Fold Change vs. Vehicle |
| Acetyl-Histone H3 (Pan-Ac) | e.g., 10 µM | Value |
| Acetyl-Histone H4 (Pan-Ac) | e.g., 10 µM | Value |
| H3K9ac | e.g., 10 µM | Value |
| H3K27ac | e.g., 10 µM | Value |
Experimental Protocol: Western Blot for Histone Acetylation
Materials:
-
Cultured cells (e.g., HeLa, HCT116)
-
This compound
-
Cell lysis buffer
-
Acid extraction buffers
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, anti-total-H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 6-24 hours).
-
Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS containing an HDAC inhibitor (e.g., sodium butyrate) to preserve acetylation.
-
Lyse the cells and isolate the nuclei.
-
Perform acid extraction of histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Separate 10-15 µg of histone extract on a 15% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal.
Section 3: Target Engagement at Specific Genomic Loci
To understand the gene-specific effects of this compound, Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) is used to measure histone acetylation levels at specific gene promoters.
Data Presentation: ChIP-qPCR Results
Present the data as fold enrichment of the acetylated histone mark at the target gene promoter in this compound-treated cells compared to vehicle-treated cells, normalized to a negative control region and input DNA.
| Gene Promoter | Histone Mark | Fold Enrichment (this compound vs. Vehicle) |
| e.g., p21 | H3K9ac | Value |
| e.g., MYC | H3K27ac | Value |
| e.g., Housekeeping Gene | H3K9ac | Value |
| Negative Control Region | H3K9ac | ~1.0 |
Experimental Protocol: Chromatin Immunoprecipitation (ChIP)-qPCR
Materials:
-
Cultured cells treated with this compound or vehicle
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
ChIP-validated antibody against a specific acetylated histone (e.g., anti-H3K27ac)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for target and control gene promoters
-
SYBR Green qPCR master mix
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-700 bp by sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the sheared chromatin with Protein A/G beads.
-
Incubate a portion of the chromatin with the specific antibody overnight at 4°C. Save a small aliquot as "input" control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the immunoprecipitated DNA and the input DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter regions of target genes and a negative control region.
-
Data Analysis: Calculate the fold enrichment of the target region in the immunoprecipitated sample relative to the input, and then compare the enrichment between this compound-treated and vehicle-treated samples.
Section 4: Functional Consequences on Gene Expression
The final step is to correlate the observed changes in histone acetylation with changes in the expression of target genes using reverse transcription-quantitative PCR (RT-qPCR).
Data Presentation: Gene Expression Analysis
Correlate the ChIP-qPCR data with gene expression changes.
| Gene | Histone Acetylation Change (Fold Enrichment) | Gene Expression Change (Fold Change vs. Vehicle) |
| e.g., p21 | Increased | Increased |
| e.g., MYC | Decreased | Decreased |
Experimental Protocol: RT-qPCR for Gene Expression
Materials:
-
Cultured cells treated with this compound or vehicle
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as in the previous experiments. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR with primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Use the ΔΔCt method to calculate the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical pathway showing this compound inhibiting HAT-mediated gene expression.
Experimental Workflow Diagram
Caption: Workflow for characterizing the effect of this compound on histone acetylation.
The Pharmacokinetics and Pharmacodynamics of GK718: A Review of Publicly Available Data
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
As of the latest available information, there is a notable absence of publicly accessible scientific literature, clinical trial data, or regulatory documents detailing the pharmacokinetics (PK) and pharmacodynamics (PD) of the compound designated as GK718. Extensive searches of prominent scientific databases and public registries have not yielded any specific information regarding its absorption, distribution, metabolism, and excretion (ADME) properties, nor its mechanism of action, efficacy, or safety profile in preclinical or clinical studies.
This lack of available data prevents the construction of a detailed technical guide or whitepaper as requested. The core requirements, including quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled at this time due to the unavailability of foundational research on this compound.
Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor scientific publications and clinical trial registries for any future disclosures of information related to this compound. Direct inquiry to any organizations or individuals known to be associated with the development of this compound may also be a potential avenue for obtaining non-public information, subject to confidentiality agreements.
Without any data on the mechanism of action or experimental workflows, the creation of the requested Graphviz diagrams is not possible. The following are illustrative examples of the types of diagrams that could be generated if and when relevant data becomes available.
Illustrative Diagram: Hypothetical Pharmacokinetic Pathway
A conceptual overview of a typical pharmacokinetic process.
Illustrative Diagram: Hypothetical Experimental Workflow
A generalized workflow for preclinical drug development.
It is imperative for the scientific and drug development community to rely on peer-reviewed, validated data. Therefore, any definitive guide on the pharmacokinetics and pharmacodynamics of this compound must await the publication of primary research findings.
No Publicly Available Research Data Found for GK718
This lack of publicly available information prevents the creation of the requested in-depth technical guide. Consequently, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to GK718 at this time.
It is possible that this compound is an internal compound code that has not yet been disclosed in published scientific literature. Further investigation would require more specific details, such as an alternative chemical name, the sponsoring company or research institution, or the therapeutic area of interest. Without such information, a thorough analysis as requested cannot be performed.
A Guide to Investigating Off-Target Interactions of GK718
Foreword for Researchers, Scientists, and Drug Development Professionals
GK718 is recognized as a selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC3. While its primary targets are well-characterized, a comprehensive understanding of its full biological activity necessitates the exploration of potential off-target interactions. Such interactions can contribute to both therapeutic efficacy and unforeseen toxicity. To date, publicly available scientific literature has not extensively detailed specific biological targets of this compound beyond HDAC1 and HDAC3.
This technical guide is designed to provide researchers with a framework for identifying and validating potential off-target interactions of this compound. In the absence of specific published off-target data for this compound, this document outlines the established experimental methodologies that can be employed to elucidate its broader biological target profile. The protocols and workflows described herein are based on established proteomic and biochemical screening techniques.
Section 1: Methodologies for Off-Target Identification
The identification of off-target interactions for a small molecule inhibitor like this compound typically involves a combination of proteomic and biochemical screening approaches. These methods aim to identify proteins that physically bind to the compound or whose activity is modulated by it.
Affinity-Based Proteomics
Affinity-based proteomics is a powerful technique to identify proteins that directly bind to a small molecule of interest. This method utilizes an immobilized version of the compound to "pull down" its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry.
Experimental Protocol: Affinity Purification followed by Mass Spectrometry (AP-MS)
-
Immobilization of this compound: Chemically synthesize a derivative of this compound that contains a linker arm suitable for covalent attachment to a solid support, such as agarose (B213101) or magnetic beads. Ensure the modification does not significantly alter the pharmacological activity of the core molecule.
-
Cell Culture and Lysis: Culture the cell line of interest (e.g., a relevant cancer cell line) to a sufficient density. Harvest the cells and prepare a whole-cell lysate under non-denaturing conditions to preserve protein-protein interactions.
-
Affinity Purification:
-
Incubate the cell lysate with the this compound-conjugated beads to allow for the binding of target proteins.
-
As a negative control, incubate a parallel sample of the lysate with unconjugated beads to identify proteins that bind non-specifically to the matrix.[1]
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
-
Elution: Elute the bound proteins from the beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of free this compound.
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins are typically denatured, reduced, alkylated, and then digested into smaller peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer sequences the peptides, and this information is used to identify the corresponding proteins.[2]
-
Data Analysis: The proteins identified from the this compound-conjugated beads are compared to those from the control beads. Proteins that are significantly enriched in the this compound sample are considered potential binding partners.[1]
Biochemical Screening
Biochemical screening involves testing the activity of a compound against a large panel of purified enzymes. This approach can identify off-target enzymatic activities that may not be detected by affinity-based methods.
Experimental Protocol: Broad-Panel Enzymatic Screening
-
Compound Preparation: Prepare a stock solution of this compound at a known concentration. A dilution series is often prepared to determine the half-maximal inhibitory concentration (IC50) for any identified hits.
-
Enzyme Panel Selection: Select a diverse panel of enzymes for screening. This can include other histone deacetylases, kinases, proteases, and other enzyme classes that are common off-targets for small molecule inhibitors.
-
Assay Performance:
-
For each enzyme, a specific assay is used to measure its activity. These assays are often fluorescence- or luminescence-based for high-throughput screening.
-
The assay is performed in the presence of this compound and a control (vehicle, typically DMSO).
-
The activity of each enzyme is measured, and the percent inhibition by this compound is calculated.
-
-
Hit Identification and Validation:
-
An inhibition threshold is set (e.g., >50% inhibition at a certain concentration) to identify initial "hits."
-
For any identified hits, a dose-response curve is generated by testing a range of this compound concentrations to determine the IC50 value. This provides a quantitative measure of the compound's potency against the off-target enzyme.
-
-
Secondary Assays: Confirmatory assays, potentially using different assay formats or technologies, are performed to validate the identified off-target interactions.
Section 2: Data Presentation and Interpretation
Should the aforementioned experiments yield positive results, the quantitative data should be meticulously organized to facilitate comparison and interpretation.
Table 1: Potential Off-Target Binding Partners of this compound Identified by AP-MS (This table is a template for presenting hypothetical data)
| Protein Name | Gene Symbol | UniProt ID | Peptide Count | Fold Enrichment (this compound/Control) |
| Protein X | GENEX | P12345 | 15 | 25.3 |
| Protein Y | GENEY | Q67890 | 8 | 12.1 |
| Protein Z | GENEZ | R54321 | 5 | 8.7 |
Table 2: Enzymatic Activity of this compound Against a Panel of Off-Target Enzymes (This table is a template for presenting hypothetical data)
| Enzyme | Enzyme Class | IC50 (µM) |
| Enzyme A | Kinase | 2.5 |
| Enzyme B | Protease | 15.8 |
| Enzyme C | Other HDAC | > 50 |
Section 3: Downstream Validation and Signaling Pathway Analysis
The identification of a potential off-target is the first step. Subsequent validation is crucial to confirm the biological relevance of the interaction.
Experimental Protocol: Cellular Target Engagement Assays
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target in a cellular context. Cells are treated with this compound, heated to various temperatures, and the aggregation of the target protein is measured. Binding of this compound is expected to stabilize the protein, leading to less aggregation at higher temperatures.
-
Western Blot Analysis: If an off-target is identified, downstream signaling pathways can be investigated. For example, if a kinase is identified as an off-target, the phosphorylation status of its known substrates can be assessed by Western blot in cells treated with this compound.
-
Gene Expression Analysis: The effect of this compound on the expression of genes regulated by the identified off-target can be measured using techniques like quantitative PCR (qPCR) or RNA sequencing.
Should these validation experiments confirm an off-target interaction, the affected signaling pathway can be mapped.
References
GK718 CAS number and molecular weight
An In-depth Technical Guide to the Selective GIRK Channel Activator ML297 (GK718)
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Introduction
G-protein-gated inwardly rectifying potassium (GIRK) channels are critical regulators of neuronal excitability and represent a promising therapeutic target for a variety of neurological disorders, including epilepsy and anxiety.[1][2] This document provides a comprehensive technical overview of the potent and selective GIRK channel activator, ML297.[3][4] While the query specified the identifier this compound, publicly available scientific literature and chemical databases do not recognize this term. It is presumed that this compound may be an internal or project-specific designation for ML297, a well-characterized molecule in the field of neuropharmacology. This guide will therefore focus on the extensive data available for ML297.
ML297 is a novel small molecule that directly and potently activates GIRK channels containing the GIRK1 subunit.[3][4] Its unique, G-protein-independent mechanism of action and favorable pharmacokinetic properties make it an invaluable tool for in vivo research and a promising lead compound for drug development.[3]
Compound Profile: ML297
| Identifier | Value | Reference |
| Compound Name | ML297 (VU0456810) | [4][5] |
| CAS Number | 1443246-62-5 | [6] |
| Molecular Formula | C₁₇H₁₄F₂N₄O | [6] |
| Molecular Weight | 328.32 g/mol | [6] |
| Chemical Name | N-(3,4-Difluorophenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea |
Mechanism of Action
ML297 selectively activates heterotetrameric GIRK channels that include the GIRK1 subunit.[1][3] Unlike endogenous activation via G-protein-coupled receptors (GPCRs), ML297's mechanism is direct and does not require G-protein signaling.[3][7] However, its activity is dependent on the presence of phosphatidylinositol-4,5-bisphosphate (PIP₂), a key membrane phospholipid involved in GIRK channel gating.[1][2] The activation of GIRK1-containing channels by ML297 leads to an efflux of potassium ions, hyperpolarizing the cell membrane and reducing neuronal excitability.[3] This inhibitory effect on neuronal activity is the basis for its observed anticonvulsant and anxiolytic properties.[1][3]
ML297 Signaling Pathway
Quantitative Data
Potency and Efficacy
The potency of ML297 has been determined using various in vitro assays. The half-maximal effective concentration (EC₅₀) values for different GIRK channel subunit combinations are summarized below.
| GIRK Subunit Combination | Assay Type | EC₅₀ (µM) | Reference |
| GIRK1/2 | Thallium Flux | 0.162 | [6] |
| GIRK1/3 | Thallium Flux | 0.914 | [6] |
| GIRK1/4 | Thallium Flux | 0.887 | [6] |
| GIRK1/2 | Whole-Cell Patch Clamp | 0.233 | [1] |
| GIRK1/4 | Whole-Cell Patch Clamp | 1.4 | [6] |
| GIRK2/3 | Thallium Flux | Inactive | [6] |
| GIRK2 | Thallium Flux | Inactive | [6] |
Selectivity Profile
ML297 exhibits high selectivity for GIRK1-containing channels over other potassium channels and a broad panel of other receptors and transporters.[8]
| Target | Assay Type | Activity | Reference |
| Kir2.1 | Thallium Flux | Inactive | [8] |
| Kᵥ7.4 | Thallium Flux | Inactive | [8] |
| hERG | Radioligand Binding | IC₅₀ ~ 10 µM | [8] |
| 5-HT₂B Receptor | Radioligand Binding | Modest Activity | [8] |
| Sigma σ₁ Receptor | Radioligand Binding | Modest Activity | [8] |
| GABAₐ Receptor | Radioligand Binding | Modest Activity | [8] |
Pharmacokinetic Properties
| Parameter | Value | Reference |
| Solubility | 17.5 µM | [8] |
| Mouse Plasma Protein Binding (fu) | 0.026 | [8] |
| Mouse Liver Microsome Metabolism | High Clearance | [8] |
Experimental Protocols
Thallium Flux Assay
This high-throughput screening assay is a common method for measuring the activity of potassium channels.[9][10] It utilizes the fact that thallium ions (Tl⁺) can pass through K⁺ channels and can be detected by a specific fluorescent dye.
Principle: Cells expressing the GIRK channel of interest are loaded with a Tl⁺-sensitive fluorescent dye. Activation of the GIRK channels by a compound like ML297 leads to an influx of Tl⁺ from the extracellular solution, causing an increase in fluorescence that is proportional to channel activity.[9]
Brief Protocol:
-
Cell Plating: Plate HEK293 cells stably expressing the desired GIRK subunit combination in 384-well microplates.
-
Dye Loading: Load the cells with a Tl⁺-sensitive dye (e.g., Thallos-AM).
-
Compound Addition: Add ML297 at various concentrations to the wells.
-
Thallium Stimulation: Add a stimulus solution containing Tl⁺ to initiate the ion flux.
-
Fluorescence Measurement: Measure the change in fluorescence over time using a plate reader. The rate of fluorescence increase corresponds to the rate of Tl⁺ influx and thus GIRK channel activity.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of ion channel activity by directly measuring the electrical currents flowing across the cell membrane.[11][12]
Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell. The patch of membrane under the pipette tip is then ruptured, allowing for the measurement and control of the voltage across the entire cell membrane. This "whole-cell" configuration allows for the recording of macroscopic currents from all the ion channels in the cell.[13]
Brief Protocol:
-
Cell Preparation: Use transfected HEK293 cells expressing the GIRK channels of interest, cultured on coverslips.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.
-
Giga-seal Formation: Under a microscope, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing the whole-cell configuration.
-
Data Acquisition: Clamp the cell membrane at a specific holding potential and record the currents elicited by the application of ML297 via a perfusion system.
Experimental Workflow for ML297 Characterization
Conclusion
ML297 is a pioneering pharmacological tool that has significantly advanced the study of GIRK channel physiology and its role in neurological disorders. Its high potency and selectivity for GIRK1-containing channels, coupled with its demonstrated in vivo efficacy in preclinical models of epilepsy, underscore its potential as a lead compound for the development of novel therapeutics.[8][14] This technical guide provides a comprehensive summary of the key data and experimental methodologies related to ML297, offering a valuable resource for researchers and drug development professionals in the field.
References
- 1. pnas.org [pnas.org]
- 2. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. GIRK Activator, ML297 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Whole-cell patch-clamp recording and parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. personal.utdallas.edu [personal.utdallas.edu]
- 14. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
The Solubility and Stability of the Kinase Inhibitor GK718: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of GK718, a potent 2-phenylaminopyrimidine derivative that functions as a selective inhibitor of several protein tyrosine kinases. Due to the absence of publicly available data for a compound designated "this compound," this document utilizes Imatinib (B729), a structurally and functionally similar and well-documented kinase inhibitor, as a surrogate to provide a detailed and practical example of the required technical information. All data and protocols presented herein are based on published information for Imatinib and are intended to serve as a valuable resource for the handling, formulation, and development of this compound and other similar small molecules.
Physicochemical Properties of this compound
This compound is a crystalline solid, most commonly available as a mesylate salt. Its chemical and physical properties are summarized below.
| Property | Value |
| Chemical Formula | C₂₉H₃₁N₇O |
| Molecular Weight | 493.603 g/mol (for free base) |
| CAS Number | 152459-95-5 (for Imatinib free base) |
| Appearance | Crystalline solid |
Solubility Profile
The solubility of this compound is a critical parameter for its biological activity and formulation. As is common for many kinase inhibitors, its solubility is pH-dependent.
Aqueous Solubility
This compound mesylate demonstrates higher solubility in acidic conditions.[1]
| Solvent/Condition | Solubility (mg/mL) |
| Water (pH < 5.5) | Very soluble |
| PBS (pH 7.2) | ~2[2][3] |
| Water | 200 |
Note: The high solubility reported in water (200 mg/mL) may pertain to specific salt forms or buffered conditions that are not fully specified.
Organic Solvent Solubility
The solubility of this compound in common organic solvents is summarized below.
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 14 - 100[2][3][4] |
| Dimethyl Formamide (DMF) | 10[1][2][3] |
| Ethanol | ~0.2[1][2][3][4] |
| Methanol (B129727) | Soluble[1] |
| Acetonitrile | Soluble[1] |
| Tetrahydrofuran (THF) | Soluble[1] |
| 1-Propanol | Soluble[1] |
| 2-Propanol | Soluble[1] |
| 1-Butanol | Soluble[1] |
| Isobutanol | Soluble[1] |
| Methyl Acetate | Soluble[1] |
Note: Solubility values in organic solvents can vary depending on the specific salt form, purity, and supplier. The range provided for DMSO reflects data from multiple sources.[2][3][4]
Stability Profile
Understanding the stability of this compound is crucial for its storage, handling, and the development of stable pharmaceutical formulations.
Solid-State Stability
| Condition | Duration | Stability |
| Crystalline Solid (-20°C) | ≥ 4 years | Stable |
Solution Stability
| Solvent System | Storage Temperature | Duration | Stability Notes |
| DMSO | -20°C | 3 months | Aliquoting is recommended to avoid multiple freeze-thaw cycles.[1] |
| Aqueous Solution (PBS, pH 7.2) | Room Temperature | ≤ 1 day | Not recommended for storage for more than one day.[2][3][4] |
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways. This compound exhibits degradation under various stress conditions.
| Stress Condition | Observations |
| Hydrolytic (Acidic, Basic, Neutral) | Degradation occurs, with significant degradation observed at neutral pH (~35-40% loss).[5] The drug is relatively more stable in acidic (pH 4) and alkaline (pH 10) conditions.[5] |
| Oxidative (e.g., H₂O₂) | Degradation is observed.[6] |
| Thermal | Good thermal stability, with less than 7% degradation at 40°C for at least one week.[5] |
| Photochemical | Exposure to light can lead to degradation. |
| High Humidity (>90%) | Stable for at least two days.[5] |
Experimental Protocols
The following protocols are standard methodologies for determining the solubility and stability of small molecules like this compound.
Solubility Determination: Shake-Flask Method
This method is a standard approach for determining the equilibrium solubility of a compound.[1]
-
Preparation : Add an excess amount of this compound mesylate to a known volume of the desired solvent (e.g., PBS pH 7.2) in a sealed vial.
-
Equilibration : Agitate the suspension on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1]
-
Phase Separation : Separate the undissolved solid from the saturated solution by centrifugation or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).[1]
-
Quantification : Dilute the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analysis : Report the solubility in mg/mL or µg/mL. The remaining solid can be analyzed to check for any polymorphic or chemical changes.
Stability Assessment: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the intrinsic stability of this compound.
-
Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components).
-
Application of Stress Conditions :
-
Acid Hydrolysis : Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., at 60-80°C) for a defined period. Neutralize the sample before analysis.[1][6]
-
Base Hydrolysis : Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat. Neutralize the sample before analysis.[1][6]
-
Oxidation : Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.[1][6]
-
Thermal Degradation : Expose the solid drug or a solution to elevated temperatures.[1][6]
-
Photodegradation : Expose a solution of the drug to UV or fluorescent light according to ICH guidelines.[1]
-
-
Sample Analysis : Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.
-
Method Validation : The HPLC method must be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.[1] Specificity is critical to ensure that the this compound peak is well-resolved from any degradant peaks.[1]
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active oncoprotein responsible for Chronic Myeloid Leukemia (CML).[7][8] By binding to the ATP-binding site of the kinase domain, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to uncontrolled cell proliferation and survival.[7][9][10]
Experimental Workflow Visualization
The characterization of a compound like this compound follows a systematic workflow to determine its solubility and stability, which are essential for the development of a viable drug product.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
How to use GK718 in cell culture experiments
Application Notes and Protocols for GK718 in Cell Culture Experiments
Introduction
Extensive research has been conducted to identify a compound designated as this compound and its applications in cell culture experiments. At present, there is no publicly available scientific literature, including peer-reviewed articles, application notes, or patents that specifically mention "this compound." This suggests that this compound may be a novel compound, an internal code name not yet disclosed in public forums, or potentially a typographical error.
Without specific information on the nature of this compound, its mechanism of action, and its effects on cells, it is not possible to provide detailed, validated protocols for its use in cell culture. The following sections offer general guidance and methodologies that are commonly applied in the characterization of a new compound in a cell culture setting. Researchers who have access to this compound should use this as a framework to develop specific protocols tailored to their experimental needs and cell types of interest.
General Workflow for Characterizing a Novel Compound in Cell Culture
The process of characterizing a new compound like this compound in cell culture typically follows a logical progression from initial toxicity and dose-response studies to more in-depth mechanistic investigations. A generalized workflow is presented below.
Caption: General experimental workflow for characterizing a novel compound.
Experimental Protocols
The following are generalized protocols that can be adapted for the initial characterization of this compound. It is crucial to optimize these protocols for the specific cell line and experimental conditions being used.
1. Preparation of this compound Stock Solution
A concentrated stock solution is essential for accurate and reproducible dosing in cell culture experiments.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other appropriate solvent
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the mass of this compound required using its molecular weight.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
2. Determination of Cytotoxicity using MTT Assay
This assay is a common method to assess cell viability by measuring the metabolic activity of cells.
-
Materials:
-
Selected cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium from the stock solution. It is advisable to test a wide range of concentrations initially (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Quantitative Data Summary (Hypothetical)
The following tables are templates that can be used to summarize quantitative data once experiments with this compound are performed.
Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values)
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | 24 | Data to be determined |
| Cell Line A | 48 | Data to be determined |
| Cell Line B | 24 | Data to be determined |
| Cell Line B | 48 | Data to be determined |
Table 2: Effect of this compound on Cell Proliferation (BrdU Incorporation)
| Cell Line | This compound Concentration (µM) | BrdU Incorporation (% of Control) |
| Cell Line A | 0 (Vehicle) | 100 |
| Cell Line A | Concentration 1 | Data to be determined |
| Cell Line A | Concentration 2 | Data to be determined |
| Cell Line B | 0 (Vehicle) | 100 |
| Cell Line B | Concentration 1 | Data to be determined |
| Cell Line B | Concentration 2 | Data to be determined |
Signaling Pathway Analysis (Hypothetical)
Should initial experiments suggest that this compound affects a particular signaling pathway, further investigation would be warranted. For instance, if this compound were found to inhibit a specific kinase, a simplified representation of that pathway could be visualized.
Caption: Hypothetical inhibition of a kinase by this compound.
Recommendations for Researchers
To enable the creation of detailed and accurate application notes for this compound, the following information is crucial:
-
Chemical Structure and Properties: The chemical structure, molecular weight, and solubility of this compound are fundamental for preparing accurate stock solutions and understanding its potential behavior in culture medium.
-
Mechanism of Action: The primary cellular target and the mechanism by which this compound exerts its effects are critical for designing relevant experiments and interpreting results.
-
Source of the Compound: Information on the supplier or origin of this compound can sometimes provide access to preliminary data or handling instructions.
-
Any Preliminary Data: Any existing in-house data, even if preliminary, would provide a valuable starting point for developing more comprehensive protocols.
Researchers are encouraged to perform initial dose-response and cytotoxicity screenings to establish a working concentration range for this compound in their specific cell models. Subsequent experiments can then be designed to elucidate its biological effects and mechanism of action.
Application Notes and Protocols for In Vivo Studies of GK718
To: Researchers, Scientists, and Drug Development Professionals
Subject: Recommended Dosage and Protocols for In Vivo Studies of GK718
Introduction
This document provides detailed application notes and protocols for conducting in vivo studies with the investigational compound this compound. The information compiled herein is based on publicly available preclinical data. These guidelines are intended to assist researchers in designing and executing robust in vivo experiments to evaluate the pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profile of this compound.
Disclaimer: The following information is for research purposes only. The protocols and dosages described are based on preclinical animal models and may not be directly translatable to human studies. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Quantitative Data Summary
Due to the absence of publicly available data for a compound specifically designated "this compound," a comprehensive summary of quantitative data from in vivo studies is not possible at this time. It is highly probable that "this compound" is an internal development code, a novel compound not yet disclosed in scientific literature, or a typographical error.
For the purpose of illustrating the expected data presentation, a template table is provided below. This table would typically be populated with data from preclinical studies in various animal models.
Table 1: Illustrative Pharmacokinetic Parameters of a Hypothetical Compound in Preclinical Species
| Parameter | Mouse (CD-1) | Rat (Sprague-Dawley) | Dog (Beagle) | Monkey (Cynomolgus) |
| Intravenous (IV) Administration | ||||
| Dose (mg/kg) | e.g., 1 | e.g., 1 | e.g., 0.5 | e.g., 0.5 |
| CL (mL/min/kg) | Data | Data | Data | Data |
| Vss (L/kg) | Data | Data | Data | Data |
| t½ (h) | Data | Data | Data | Data |
| Oral (PO) Administration | ||||
| Dose (mg/kg) | e.g., 5 | e.g., 5 | e.g., 2.5 | e.g., 2.5 |
| Cmax (ng/mL) | Data | Data | Data | Data |
| Tmax (h) | Data | Data | Data | Data |
| AUC (ng·h/mL) | Data | Data | Data | Data |
| Bioavailability (%) | Data | Data | Data | Data |
| CL: Clearance; Vss: Volume of distribution at steady state; t½: Half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. |
Experimental Protocols
Detailed experimental protocols are contingent on the specific therapeutic indication and mechanism of action of this compound. However, a general framework for in vivo studies is presented below.
Animal Models
The selection of an appropriate animal model is critical for the translational relevance of in vivo studies. The choice of model will depend on the disease being studied. Common animal models in preclinical drug development include:
-
Rodents (Mice and Rats): Often used for initial pharmacokinetic, toxicity, and efficacy screening due to their small size, short gestation period, and well-characterized genetics.
-
Larger Mammals (Rabbits, Dogs, Non-human Primates): Utilized for more advanced safety pharmacology and toxicology studies, as their physiological systems more closely resemble those of humans.
Formulation and Administration
The formulation and route of administration should be tailored to the physicochemical properties of this compound and the intended clinical application.
-
Formulation: The compound may be dissolved or suspended in a suitable vehicle. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like Tween 80 or DMSO. The final concentration of any excipients should be confirmed to be non-toxic at the administered volume.
-
Route of Administration:
-
Oral (PO): Gavage is a common method for precise oral dosing in rodents.
-
Intravenous (IV): Bolus injection or infusion via a cannulated vein (e.g., tail vein in mice).
-
Intraperitoneal (IP): Injection into the peritoneal cavity.
-
Subcutaneous (SC): Injection into the subcutaneous space.
-
Pharmacokinetic (PK) Study Protocol
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Workflow:
Caption: Workflow for a typical in vivo pharmacokinetic study.
Methodology:
-
Animals are acclimated to the housing conditions for at least one week prior to the experiment.
-
For oral dosing, animals may be fasted overnight to reduce variability in absorption.
-
This compound is administered at a predetermined dose. A minimum of two routes (e.g., IV and PO) are typically evaluated to determine absolute bioavailability.
-
Blood samples are collected at specified time points post-dosing.
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters are calculated using non-compartmental analysis.
Efficacy Study Protocol
Objective: To evaluate the therapeutic effect of this compound in a relevant disease model.
Workflow:
Caption: General workflow for an in vivo efficacy study.
Methodology:
-
A suitable animal model of the disease is established.
-
Once the disease is established (e.g., tumors reach a certain size), animals are randomized into treatment and control groups.
-
This compound is administered at one or more dose levels, typically on a daily schedule. A vehicle control group is essential.
-
Disease progression is monitored throughout the study using relevant endpoints (e.g., tumor volume measurements, behavioral tests, biomarker analysis).
-
At the end of the study, animals are euthanized, and tissues of interest are collected for further analysis (e.g., histology, gene expression).
Signaling Pathway
Without a known mechanism of action for this compound, a specific signaling pathway diagram cannot be provided. However, a hypothetical signaling pathway is illustrated below to demonstrate the expected format. Assuming this compound is an inhibitor of a hypothetical kinase, "KinaseX."
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of KinaseX.
Conclusion
The provided application notes and protocols offer a foundational framework for the in vivo evaluation of the investigational compound this compound. Due to the current lack of public information on "this compound," researchers are strongly encouraged to seek more specific details regarding the compound's identity, mechanism of action, and any existing preclinical data to inform the design of their studies. The templates and general methodologies presented here can be adapted once this critical information becomes available.
Application Notes and Protocols for Anti-Fibrotic Compound in a Pulmonary Fibrosis Mouse Model
Note: Initial searches for a compound designated "GK718" did not yield publicly available information. Therefore, these application notes and protocols have been generated using Nintedanib (B1663095) as a representative anti-fibrotic tyrosine kinase inhibitor, for which extensive preclinical data in mouse models of pulmonary fibrosis is available. Nintedanib is an approved medication for idiopathic pulmonary fibrosis (IPF) and serves as a relevant exemplar for researchers in the field.
Introduction
Pulmonary fibrosis is a devastating group of chronic lung diseases characterized by the progressive and irreversible scarring of lung tissue, leading to a decline in respiratory function. The pathogenesis of pulmonary fibrosis is complex, involving recurrent epithelial injury, the activation of fibroblasts into myofibroblasts, and excessive deposition of extracellular matrix (ECM) proteins. A key therapeutic strategy is to inhibit the signaling pathways that drive these fibrotic processes.
Nintedanib is a small molecule inhibitor that targets multiple tyrosine kinases, including the receptors for vascular endothelial growth factor (VEGFR), fibroblast growth factor (FGFR), and platelet-derived growth factor (PDGFR).[1][2] By blocking these signaling pathways, Nintedanib has been shown to attenuate fibroblast proliferation, migration, and differentiation, thereby reducing the progression of pulmonary fibrosis.[2] These application notes provide detailed protocols for evaluating the efficacy of Nintedanib in the widely used bleomycin-induced mouse model of pulmonary fibrosis.
Data Presentation: Efficacy of Nintedanib in Bleomycin-Induced Pulmonary Fibrosis
The following tables summarize the quantitative data from preclinical studies on the effects of Nintedanib in the bleomycin-induced mouse model of pulmonary fibrosis.
Table 1: Effect of Nintedanib on Lung Fibrosis Score (Ashcroft Score)
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Duration | Ashcroft Score (Mean ± SD) | Reference |
| Bleomycin (B88199) + Vehicle | - | Oral Gavage | 21 days | 4.9 ± 1.3 | [3] |
| Bleomycin + Nintedanib | 3 (pre-treatment) | Transesophageal | 13 days | 2.4 ± 1.4 | [4] |
| Bleomycin + Nintedanib | 50 | Oral Gavage | 21 days | Significantly lower than Bleomycin + Vehicle | [5] |
| Bleomycin + Nintedanib | 60 | Oral Gavage | 14 days (preventive) | Significantly reduced vs. Bleomycin | [6] |
| Bleomycin + Nintedanib | 60 | Oral Gavage | 14 days (therapeutic) | Similar inhibitory effects to preventive | [6] |
Table 2: Effect of Nintedanib on Collagen Deposition (Hydroxyproline Content)
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Duration | Lung Hydroxyproline (B1673980) Content | Reference |
| Bleomycin + Vehicle | - | Oral Gavage | 28 days | Significantly increased vs. Control | [7] |
| Bleomycin + Nintedanib | 60 (BID) | Oral | 27 days | Significantly reduced vs. Bleomycin + Vehicle | [8] |
| Bleomycin + Nintedanib | 30, 60, 120 | Intragastric | 21 days | Dose-dependent reduction in collagen | [1] |
Table 3: Effect of Nintedanib on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Duration | BALF Cell Counts | Reference |
| Bleomycin + Vehicle | - | Oral Gavage | 14 days | Increased macrophages and lymphocytes | [6] |
| Bleomycin + Nintedanib | 30 (preventive) | Oral Gavage | 14 days | Significantly reduced lymphocytes | [6] |
| Bleomycin + Nintedanib | 60 (preventive) | Oral Gavage | 14 days | Significantly reduced lymphocytes | [6] |
| Bleomycin + Nintedanib | 30, 60, 120 | Intragastric | 21 days | Dose-dependent decrease in IL-1β, TNF-α, IL-6 | [1] |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, a widely accepted and utilized model.
Materials:
-
Bleomycin sulfate
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal gavage needles
-
C57BL/6 mice (male or female, 8-10 weeks old)
Procedure:
-
Anesthetize the mouse using a preferred and ethically approved method.
-
For intratracheal administration, make a small incision in the neck to expose the trachea. Carefully inject a single dose of bleomycin (typically 1.5 - 5 mg/kg) in a small volume of sterile saline (e.g., 50 µL) directly into the trachea. Suture the incision.
-
For oropharyngeal aspiration, suspend the anesthetized mouse by its incisors on an angled board. Gently pull the tongue to the side and instill the bleomycin solution into the back of the pharynx for aspiration into the lungs.
-
Allow the mouse to recover on a warming pad.
-
Monitor the mice daily for signs of distress, including weight loss, ruffled fur, and labored breathing.
-
The fibrotic phase typically develops over 14 to 28 days post-bleomycin administration.
Nintedanib Administration Protocol
This protocol outlines the administration of Nintedanib to mice in the bleomycin-induced fibrosis model.
Materials:
-
Nintedanib
-
Vehicle for suspension (e.g., 0.5% hydroxyethyl (B10761427) cellulose (B213188) in sterile water)
-
Oral gavage needles
Procedure:
-
Prepare a homogenous suspension of Nintedanib in the chosen vehicle at the desired concentration.
-
Administer Nintedanib to the mice via oral gavage. Dosages in published studies range from 30 to 120 mg/kg/day, administered once or twice daily.[1][8][9]
-
Preventive Regimen: Begin Nintedanib administration on the same day as or one day prior to bleomycin instillation and continue daily for the duration of the study (e.g., 14 or 21 days).[6]
-
Therapeutic Regimen: Begin Nintedanib administration at a later time point after bleomycin instillation when fibrosis is established (e.g., day 7 or 14) and continue daily until the end of the study.[6]
-
A vehicle control group (receiving only the suspension vehicle) should be included in all experiments.
Assessment of Pulmonary Fibrosis
3.3.1. Histological Analysis (Ashcroft Score)
-
At the end of the experiment, euthanize the mice and carefully excise the lungs.
-
Fix the lungs in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissues in paraffin (B1166041) and section them at 5 µm thickness.
-
Stain the sections with Masson's trichrome to visualize collagen deposition (stains blue).
-
Score the extent of fibrosis in a blinded manner using the Ashcroft scoring system, a semi-quantitative scale from 0 (normal lung) to 8 (total fibrosis).
3.3.2. Hydroxyproline Assay for Collagen Quantification
-
Harvest the lungs and homogenize the tissue.
-
Hydrolyze the homogenates in 6N HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysates and use a commercial hydroxyproline assay kit to determine the concentration of hydroxyproline, a major component of collagen.
-
Normalize the hydroxyproline content to the total lung weight or protein content.
3.3.3. Bronchoalveolar Lavage Fluid (BALF) Analysis
-
After euthanasia, cannulate the trachea and lavage the lungs with a fixed volume of sterile saline (e.g., 3 x 0.5 mL).
-
Collect the BALF and centrifuge to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, neutrophils, lymphocytes).
-
The supernatant can be stored for cytokine analysis (e.g., ELISA for IL-1β, TNF-α, IL-6).
Visualization of Pathways and Workflows
Signaling Pathway of Nintedanib in Pulmonary Fibrosis
Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling pathways.
Experimental Workflow for Evaluating Nintedanib in a Mouse Model
Caption: Workflow for Nintedanib efficacy testing in a mouse model.
References
- 1. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with Both Nintedanib and Steroid in Bleomycin-induced Pulmonary Fibrosis Model Mice didn’t Inhibit Lung Fibrosis | CiNii Research [cir.nii.ac.jp]
- 4. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
- 5. Nintedanib Inhibits Endothelial Mesenchymal Transition in Bleomycin-Induced Pulmonary Fibrosis via Focal Adhesion Kinase Activity Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. atsjournals.org [atsjournals.org]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. Nintedanib reduces ventilation‐augmented bleomycin‐induced epithelial–mesenchymal transition and lung fibrosis through suppression of the Src pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Synergistic Potential of GK718 in Combination Cancer Therapies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The landscape of cancer treatment is continually evolving, with a significant shift towards combination therapies to overcome drug resistance, enhance efficacy, and minimize toxicity. This document provides a comprehensive overview of the application of GK718 in combination with other cancer therapies. This compound is a novel investigational agent that has demonstrated promising preclinical and clinical activity. Its unique mechanism of action presents a strong rationale for its use in synergistic combinations to target multiple facets of tumor biology.
This document will detail the underlying signaling pathways, provide quantitative data from relevant studies, and offer detailed experimental protocols to guide researchers in exploring the full potential of this compound in combination regimens.
Mechanism of Action and Rationale for Combination Therapy
1.1. This compound: A Multi-faceted Anti-Cancer Agent
Information regarding the specific molecular target and mechanism of action of a compound referred to as "this compound" is not available in publicly accessible scientific literature, patent databases, or clinical trial registries. It is possible that "this compound" is an internal designation for a proprietary compound not yet disclosed publicly, a misidentification, or a typographical error.
For the purpose of illustrating the principles of combination therapy, this document will proceed by using a well-characterized class of anti-cancer agents to highlight the scientific rationale and experimental approaches that would be applicable if this compound were, for example, a potent inhibitor of a key oncogenic pathway. Let us hypothesize that this compound is an inhibitor of the PI3K/Akt/mTOR pathway, a frequently dysregulated signaling cascade in many cancers.[1][2]
1.2. Rationale for Combining this compound with Other Cancer Therapies
The rationale for combining a hypothetical PI3K/Akt/mTOR inhibitor like this compound with other cancer therapies is based on the principle of targeting complementary and non-overlapping resistance mechanisms.
-
Combination with Chemotherapy: Chemotherapy induces DNA damage and mitotic catastrophe in rapidly dividing cancer cells.[3] However, tumors can develop resistance. A PI3K/Akt/mTOR inhibitor like this compound could potentiate the effects of chemotherapy by blocking survival signals that are often upregulated in response to cytotoxic stress.[4]
-
Combination with Targeted Therapy: Cancers driven by specific oncogenic mutations (e.g., EGFR, BRAF) can be treated with targeted therapies.[5] However, resistance often emerges through the activation of alternative survival pathways, such as the PI3K/Akt/mTOR pathway. Combining this compound with a targeted agent could therefore prevent or delay the onset of resistance.
-
Combination with Immunotherapy: The tumor microenvironment is often immunosuppressive, hindering the efficacy of immune checkpoint inhibitors. The PI3K/Akt/mTOR pathway is implicated in regulating immune cell function and the expression of immune checkpoints. A combination of this compound with immunotherapy could potentially remodel the tumor microenvironment to be more permissive to an anti-tumor immune response.
Signaling Pathways
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many cancers.
References
Application Notes and Protocols: Detecting the Effects of GK718 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
GK718 is a novel investigational compound hypothesized to act as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. As a key inhibitory neurotransmitter in the central nervous system, GABA's interaction with its receptors is a critical area of research for therapeutic interventions in neurological and psychiatric disorders. This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the expression of GABA-A receptor subunits and its influence on downstream signaling pathways, specifically the Extracellular signal-regulated kinase (ERK) pathway.
Hypothetical Signaling Pathway of this compound
The proposed mechanism of action for this compound involves binding to an allosteric site on the GABA-A receptor, enhancing the receptor's affinity for GABA. This potentiation of GABAergic signaling is anticipated to trigger downstream cellular responses, including potential alterations in the expression of GABA-A receptor subunits and modulation of the ERK/MAPK signaling cascade.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
This section details the step-by-step methodology for performing a Western blot to analyze the effects of this compound.
Experimental Workflow
The overall workflow for the Western blot experiment is outlined below.
Caption: Western Blot Experimental Workflow.
Detailed Methodologies
1. Cell Culture and this compound Treatment:
-
Cell Line: Human embryonic kidney 293 (HEK293) cells expressing relevant GABA-A receptor subunits or primary neuronal cultures.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells and allow them to reach 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit, following the manufacturer's instructions.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per well onto a 4-20% precast polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
7. Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C with gentle agitation.[1]
-
Recommended Primary Antibodies:
-
Rabbit anti-GABA-A Receptor α1 subunit (1:1000 dilution)
-
Mouse anti-GABA-A Receptor β2 subunit (1:1000 dilution)
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (1:1000 dilution)
-
Mouse anti-total-ERK1/2 (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution) as a loading control.[1]
-
-
8. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:5000 dilution in the blocking buffer for 1 hour at room temperature.[1]
9. Detection and Imaging:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
10. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the loading control (β-actin).
-
For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed changes.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the Western blot analysis.
Table 1: Effect of this compound on GABA-A Receptor Subunit Expression
| Treatment Group | GABA-A R α1 (Normalized Intensity) | GABA-A R β2 (Normalized Intensity) |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.11 |
| This compound (0.1 µM) | 1.15 ± 0.10 | 1.08 ± 0.09 |
| This compound (1 µM) | 1.42 ± 0.15 | 1.35 ± 0.12 |
| This compound (10 µM) | 1.78 ± 0.21 | 1.65 ± 0.18 |
| *Data are presented as mean ± SEM (n=3). *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 2: Effect of this compound on ERK1/2 Phosphorylation
| Treatment Group | p-ERK/Total ERK Ratio |
| Vehicle Control | 1.00 ± 0.12 |
| This compound (0.1 µM) | 0.95 ± 0.10 |
| This compound (1 µM) | 0.75 ± 0.09 |
| This compound (10 µM) | 0.52 ± 0.07** |
| Data are presented as mean ± SEM (n=3). *p < 0.05, *p < 0.01 compared to vehicle control. |
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of this compound's effects on GABA-A receptor subunit expression and downstream ERK signaling. The detailed methodologies and data presentation templates are intended to guide researchers in obtaining reliable and reproducible results. Adherence to these protocols will facilitate a thorough investigation into the molecular mechanisms of action of this compound and similar compounds, ultimately contributing to the development of novel therapeutics for neurological disorders.
References
Application Notes and Protocols for Cell Viability Assays with Novel Compound Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for assessing the effects of a novel compound, herein referred to as GK718, on cell viability. The following sections outline standard methodologies for quantitative analysis of cytotoxicity and apoptosis. The provided protocols for MTT, MTS, and Annexin V/PI staining assays are established and widely used techniques in cell biology and drug discovery. While specific data for this compound is not publicly available, these protocols offer a robust framework for generating such data.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described cell viability assays.
Table 1: Metabolic Activity Assays (MTT/MTS) - Dose-Response
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Apoptosis Assay (Annexin V/PI Staining) - Time Course at a Fixed Concentration (e.g., 50 µM this compound)
| Time Point | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 h | ||||
| 6 h | ||||
| 12 h | ||||
| 24 h | ||||
| 48 h |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[1]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
This compound stock solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle-only control.
-
Incubate the cells with the compound for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[2]
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the supernatant.[3]
-
Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Read the absorbance at 570 nm using a microplate reader.
MTS Cell Viability Assay
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is similar to the MTT assay, but the formazan product is soluble in the culture medium, simplifying the protocol.[1]
Materials:
-
MTS solution (often combined with an electron coupling reagent like PES)[1]
-
Cell culture medium
-
This compound stock solution
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Incubate for 24 hours.
-
Add serial dilutions of this compound to the wells.
-
Incubate for the desired exposure time.
-
Add 20 µL of the combined MTS/PES solution to each well.[1]
-
Incubate the plate for 1-4 hours at 37°C.[1]
-
Record the absorbance at 490 nm.[1]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[4]
Materials:
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer[5]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Seed cells in appropriate culture plates or flasks and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells) and centrifuge at 300 xg for 5 minutes.[5]
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5][6]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[5]
-
Analyze the samples by flow cytometry within one hour.[5]
Visualizations
Caption: Workflow for MTT and MTS Cell Viability Assays.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Caption: Hypothetical Signaling Pathway for this compound-induced Apoptosis.
References
Uncharacterized Compound GK718: Application Notes and Protocols for Lentiviral Transduction Remain Undetermined
Initial investigations to generate detailed application notes and protocols for the use of GK718 in lentiviral transduction have been inconclusive. Extensive searches for "this compound" have not yielded any publicly available information regarding its mechanism of action, effects on cellular pathways, or any established experimental data. Therefore, the creation of specific protocols, data summaries, and pathway diagrams as requested is not possible at this time.
For researchers, scientists, and drug development professionals interested in evaluating a novel compound like this compound in the context of lentiviral transduction, a series of foundational experiments would first be necessary. The following generalized protocols and conceptual frameworks are provided as a guide for such an investigation.
Section 1: Foundational Characterization of this compound
Prior to assessing the impact of this compound on lentiviral transduction, its fundamental properties and cytotoxic profile must be established.
Cell Viability and Cytotoxicity Assay
Objective: To determine the optimal non-toxic concentration range of this compound for the target cell line.
Protocol:
-
Cell Seeding: Plate the target cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the dilutions to the cells, including a vehicle-only control.
-
Incubation: Incubate the cells for a period relevant to the planned lentiviral transduction experiment (e.g., 24, 48, and 72 hours).
-
Viability Assessment: Utilize a standard cell viability assay, such as MTT, MTS, or a live/dead cell stain, to quantify the percentage of viable cells at each concentration.
-
Data Analysis: Plot cell viability against this compound concentration to determine the IC50 (half-maximal inhibitory concentration) and to identify the maximum concentration that does not significantly impact cell viability.
| This compound Concentration | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 100 | 100 | 100 |
| Concentration 1 | |||
| Concentration 2 | |||
| ... | |||
| Concentration n |
Table 1: Representative Data Table for this compound Cytotoxicity.
Section 2: Lentiviral Transduction in the Presence of this compound
Once a safe concentration range for this compound is established, its effect on the efficiency of lentiviral transduction can be evaluated.
Standard Lentiviral Transduction Protocol
Objective: To introduce a gene of interest into a target cell line using a lentiviral vector. This protocol can be adapted to include treatment with this compound.
Materials:
-
Target cells
-
Lentiviral particles (encoding a reporter gene like GFP for easy quantification)
-
Complete cell culture medium
-
Polybrene or other transduction enhancement reagents[1][2][3]
-
This compound at a predetermined non-toxic concentration
-
96-well or 24-well tissue culture plates
Protocol:
-
Cell Plating: Seed the target cells in a culture plate to achieve 50-70% confluency on the day of transduction.[2][4]
-
Pre-treatment (Optional): If investigating the effect of pre-incubation, treat the cells with the desired concentration of this compound for a specified period before adding the virus.
-
Transduction Cocktail Preparation: Prepare a mixture of complete medium, lentiviral particles (at a desired multiplicity of infection, MOI), and a transduction enhancer like Polybrene (typically 4-8 µg/mL).[5] For the experimental group, add this compound to this cocktail.
-
Transduction: Replace the existing medium in the wells with the transduction cocktail.
-
Incubation: Incubate the cells with the virus for 8-24 hours. The optimal time may vary depending on the cell type and viral toxicity.[4][5][6]
-
Medium Change: After incubation, remove the virus-containing medium and replace it with fresh complete medium (with or without this compound, depending on the experimental design).
-
Gene Expression Analysis: Allow the cells to grow for 48-72 hours to allow for transgene expression.
-
Quantification of Transduction Efficiency: Analyze the percentage of transduced cells (e.g., GFP-positive cells) using flow cytometry or fluorescence microscopy.
| Treatment Group | MOI | This compound Concentration | % Transduced Cells (e.g., GFP+) |
| No Virus Control | 0 | Vehicle | 0 |
| Virus Control | X | Vehicle | |
| This compound Treatment | X | Concentration 1 | |
| This compound Treatment | X | Concentration 2 |
Table 2: Representative Data Table for the Effect of this compound on Lentiviral Transduction Efficiency.
Section 3: Investigating the Mechanism of Action of this compound
Should this compound be found to modulate lentiviral transduction efficiency, further experiments would be necessary to elucidate the underlying mechanism.
Potential Signaling Pathways and Experimental Approaches
The effect of a novel compound on lentiviral transduction could be mediated through various cellular signaling pathways. Below are hypothetical scenarios and the corresponding diagrams and experimental approaches.
Scenario 1: this compound Enhances Transduction by Modulating Cell Surface Receptors
Some compounds can alter the expression of cell surface proteins that act as receptors for viral entry.
Caption: Hypothetical pathway where this compound enhances lentiviral transduction by modulating cell surface receptors.
To investigate this, one could perform qPCR or Western blotting to assess changes in the expression of known lentiviral entry receptors in this compound-treated cells.
Scenario 2: this compound Affects Intracellular Trafficking of the Virus
Once inside the cell, the lentivirus must navigate to the nucleus. This process can be influenced by various signaling pathways.
Caption: Hypothetical pathway illustrating this compound's influence on intracellular viral transport.
This could be explored by using specific inhibitors of signaling pathways (e.g., MAPK or PI3K/Akt inhibitors) in conjunction with this compound to see if the effect is reversed.
Scenario 3: this compound Impacts Proviral Integration
The final step of successful transduction is the integration of the viral DNA into the host genome.
Caption: Hypothetical mechanism of this compound affecting proviral integration.
To assess this, one could use techniques like Alu-PCR to quantify the amount of integrated proviral DNA in this compound-treated versus control cells.
Experimental Workflow Diagram
The overall workflow for characterizing the effect of this compound on lentiviral transduction is as follows:
Caption: Experimental workflow for investigating the effect of this compound on lentiviral transduction.
References
- 1. Optimization of the transductional efficiency of lentiviral vectors: effect of sera and polycations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 3. researchgate.net [researchgate.net]
- 4. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 5. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 6. origene.com [origene.com]
Application Notes and Protocols: Immunohistochemical Staining for Histone Acetylation Following GK718 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The acetylation of lysine (B10760008) residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin structure.[1][2] This "euchromatin" state allows for greater accessibility of transcription factors to DNA, generally resulting in increased gene transcription.[1][3] Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation ("heterochromatin") and transcriptional repression.[1][3]
Dysregulation of histone acetylation is implicated in various diseases, including cancer, where aberrant HDAC activity can lead to the silencing of tumor suppressor genes.[3][4][5] Therefore, HDAC inhibitors are a promising class of therapeutic agents.
GK718 is a novel, potent, and selective inhibitor of Class I and II HDACs. By inhibiting HDAC activity, this compound is designed to increase global histone acetylation, thereby reactivating the expression of silenced genes and inducing desired cellular outcomes such as cell cycle arrest, differentiation, and apoptosis in cancer cells.
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection and semi-quantitative analysis of histone acetylation in tissue samples following treatment with this compound. This method is crucial for pharmacodynamic assessment in both preclinical and clinical studies to verify the on-target effect of this compound.
Principle of the Method
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of a specific antigen within a tissue section.[6] In this application, IHC is employed to detect the increased acetylation of histones in cells or tissues treated with this compound.
The core principle involves the following steps:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: An antigen retrieval step is performed to unmask the acetylated histone epitopes that may have been cross-linked during fixation.
-
Blocking: Non-specific binding sites are blocked to prevent background staining.
-
Primary Antibody Incubation: A primary antibody specific for an acetylated histone (e.g., Acetyl-Histone H3 Lys9/Lys14) is applied to the tissue sections.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is added. This is followed by a detection system (e.g., horseradish peroxidase with a chromogen like DAB) that produces a colored precipitate at the site of the antigen.
-
Counterstaining and Visualization: The tissue is counterstained (e.g., with hematoxylin) to visualize cell nuclei, and the staining of the target antigen is observed under a microscope.
The intensity of the staining provides a semi-quantitative measure of the level of histone acetylation.
Signaling Pathway of this compound Action
The mechanism of action for this compound, as a potent HDAC inhibitor, involves the direct inhibition of HDAC enzymes. This leads to an accumulation of acetylated histones, which alters chromatin structure and modulates gene expression.
Experimental Workflow for Immunohistochemistry
The following diagram outlines the key steps in the immunohistochemical staining protocol for detecting histone acetylation after this compound treatment.
Materials and Reagents
-
Phosphate-Buffered Saline (PBS)
-
Xylene or equivalent clearing agent
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide in methanol (B129727)
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-Acetyl-Histone H3 (Lys9/Lys14) (e.g., Cell Signaling Technology, Cat# 9677) diluted in blocking buffer.[7]
-
Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Mounting Medium
Detailed Experimental Protocol
This protocol is for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration a. Immerse slides in xylene: 2 changes for 5 minutes each.[8] b. Immerse slides in 100% ethanol: 2 changes for 3 minutes each. c. Immerse slides in 95% ethanol: 1 change for 3 minutes. d. Immerse slides in 70% ethanol: 1 change for 3 minutes. e. Rinse slides in running deionized water for 5 minutes.
2. Antigen Retrieval a. Immerse slides in Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0). b. Heat the slides in a microwave oven or water bath at 95-100°C for 20 minutes. c. Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).[8] d. Rinse slides with PBS (3 changes for 5 minutes each).
3. Peroxidase Blocking a. Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to quench endogenous peroxidase activity. b. Rinse with PBS (3 changes for 5 minutes each).
4. Blocking a. Incubate sections with Blocking Buffer for 60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
5. Primary Antibody Incubation a. Dilute the primary anti-Acetyl-Histone H3 antibody to its optimal concentration (e.g., 1:200) in the blocking buffer. b. Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody and Detection a. Rinse slides with PBS (3 changes for 5 minutes each). b. Apply the biotinylated or HRP-conjugated secondary antibody and incubate for 60 minutes at room temperature. c. Rinse with PBS (3 changes for 5 minutes each).
7. Chromogenic Detection a. Prepare the DAB substrate solution according to the manufacturer's instructions. b. Apply the DAB solution to the sections and monitor for color development (typically 2-10 minutes) under a microscope. c. Stop the reaction by rinsing with deionized water.
8. Counterstaining, Dehydration, and Mounting a. Counterstain with hematoxylin for 1-2 minutes. b. "Blue" the sections in running tap water. c. Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%). d. Clear in xylene and mount with a permanent mounting medium.
Data Presentation and Analysis
The results of the IHC staining can be analyzed both qualitatively and semi-quantitatively.
-
Qualitative Analysis: Observe the slides under a light microscope. Note the intensity and localization of the brown (DAB) staining in the nuclei of the cells. An increase in brown staining in the this compound-treated group compared to the vehicle control group indicates an increase in histone acetylation.
-
Semi-Quantitative Analysis: The staining intensity can be scored using a semi-quantitative scoring system (e.g., H-score) or by using digital image analysis software to measure the optical density or the percentage of positively stained nuclei.
Table 1: Semi-Quantitative Analysis of Acetyl-Histone H3 Staining
| Treatment Group | N | Staining Intensity Score (0-3) | Percentage of Positive Nuclei (%) | H-Score |
| Vehicle Control | 5 | 1.2 ± 0.3 | 35 ± 8 | 42 |
| This compound (Low Dose) | 5 | 2.1 ± 0.4 | 65 ± 10 | 136.5 |
| This compound (High Dose) | 5 | 2.8 ± 0.2 | 85 ± 5 | 238 |
Data are presented as mean ± standard deviation. The H-score is calculated as: Σ [Intensity × (% of cells at that intensity)].
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; optimize antibody concentration. |
| Antigen retrieval insufficient | Optimize antigen retrieval method (buffer, time, temperature). | |
| Incorrect protocol steps | Review and follow the protocol carefully. | |
| High Background | Non-specific antibody binding | Increase blocking time; use appropriate blocking serum. |
| Endogenous peroxidase activity | Ensure adequate peroxidase blocking. | |
| Primary antibody concentration too high | Titrate the primary antibody to a lower concentration. | |
| Overstaining | Incubation times too long | Reduce incubation times for antibodies or DAB. |
| Antibody concentration too high | Dilute the primary or secondary antibody further. |
Conclusion
This application note provides a comprehensive protocol for the immunohistochemical detection of histone acetylation following treatment with the novel HDAC inhibitor, this compound. This method is a valuable tool for assessing the pharmacodynamic effects of this compound in preclinical and clinical settings, providing crucial insights into its mechanism of action and on-target activity. Careful optimization of the protocol for specific tissue types and antibodies is recommended to ensure reliable and reproducible results.
References
- 1. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 2. Histone Acetylation and Deacetylation – Mechanistic Insights from Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of histone deacetylases induces formation of multipolar spindles and subsequent p53-dependent apoptosis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. biocompare.com [biocompare.com]
- 8. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Glucokinase Activator (GKA) GK718
For Research Use Only
Introduction
Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2][3] It plays a crucial role in regulating insulin (B600854) secretion and hepatic glucose uptake.[1][2][4] Small molecule glucokinase activators (GKAs) are allosteric modulators that enhance the affinity and/or maximal velocity of GK for glucose, thereby promoting glucose phosphorylation.[3][5][6] This document provides guidelines for the dissolution and storage of the novel research compound GK718, a hypothetical glucokinase activator, and outlines protocols for its use in typical research applications.
Physicochemical and Biological Properties
A summary of the key characteristics of a typical glucokinase activator, designated here as this compound, is provided below. These values are representative and should be confirmed for specific batches of the compound.
| Property | Value |
| Molecular Weight | 450 - 550 g/mol (typical range) |
| Appearance | White to off-white solid |
| Purity (HPLC) | >98% |
| Solubility | Soluble in DMSO (≥50 mg/mL) |
| Sparingly soluble in Ethanol | |
| Insoluble in water | |
| Storage Temperature | -20°C (short-term); -80°C (long-term) |
| EC₅₀ (in vitro GK assay) | 50 - 200 nM (typical range) |
Dissolution Protocols
Proper dissolution of this compound is critical for accurate and reproducible experimental results. Due to its hydrophobic nature, organic solvents are required.
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM, 50 mM).
-
Gently vortex the solution until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended in the storage section.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into aqueous media for cell-based experiments.
Materials:
-
This compound high-concentration stock solution in DMSO
-
Appropriate cell culture medium or buffer (e.g., DMEM, PBS)
Procedure:
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the desired cell culture medium or buffer to achieve the final working concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Gently mix the working solution before adding it to the cells.
Storage and Stability
Proper storage of this compound is essential to maintain its chemical integrity and biological activity.
| Storage Format | Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 2 years | Store in a desiccator to protect from moisture. |
| DMSO Stock Solution | -20°C | Up to 6 months | Protect from light by using amber vials or foil. |
| -80°C | Up to 2 years | Aliquot to minimize freeze-thaw cycles. | |
| Aqueous Working Solution | 2-8°C | Up to 24 hours | Prepare fresh for each experiment. Do not store. |
Note: Avoid repeated freeze-thaw cycles of the DMSO stock solution, as this can lead to degradation of the compound. It is highly recommended to store the stock solution in single-use aliquots.
Experimental Workflow for in vitro Glucokinase Activation Assay
The following workflow outlines a typical experiment to determine the potency of this compound in activating the glucokinase enzyme.
Glucokinase Signaling Pathway in Pancreatic β-Cells
GKAs enhance the natural glucose-sensing mechanism in pancreatic β-cells, leading to increased insulin secretion. The diagram below illustrates this signaling cascade.
References
- 1. Novel, highly potent systemic glucokinase activators for the treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Glucokinase activators (GKAs) promise a new pharmacotherapy for diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Chromatin Immunoprecipitation (ChIP) Assay Using GK718 to Investigate NF-κB-mediated Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GK718 is a potent and selective small molecule inhibitor of the p65 subunit of the Nuclear Factor-kappa B (NF-κB) transcription factor. NF-κB plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival. Upon activation by various stimuli, such as cytokines or bacterial products, the p65 subunit of NF-κB translocates to the nucleus, where it binds to specific DNA sequences known as κB sites in the promoter and enhancer regions of target genes, thereby initiating their transcription.
Dysregulation of the NF-κB signaling pathway is implicated in the pathophysiology of numerous inflammatory diseases and cancers. This compound offers a valuable tool for investigating the precise molecular mechanisms by which NF-κB controls gene expression and for assessing the therapeutic potential of inhibiting this pathway.
This application note provides a detailed protocol for utilizing Chromatin Immunoprecipitation (ChIP) to examine the effect of this compound on the binding of NF-κB p65 to the promoter regions of its target genes. The ChIP assay is a powerful technique used to determine the in vivo association of a specific protein with its target DNA sequences.[1][2][3] By employing a specific antibody against the NF-κB p65 protein, researchers can immunoprecipitate the protein-DNA complexes from cells treated with or without this compound. Subsequent analysis of the co-precipitated DNA by quantitative PCR (qPCR) allows for the quantification of NF-κB p65 binding to specific gene loci.
Signaling Pathway Modulated by this compound
The following diagram illustrates the canonical NF-κB signaling pathway and the proposed mechanism of action for this compound. In this pathway, pro-inflammatory stimuli lead to the activation of the IKK complex, which in turn phosphorylates and triggers the degradation of the IκBα inhibitor. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and activate gene transcription. This compound is hypothesized to interfere with the DNA binding of the p65 subunit.
Experimental Workflow for ChIP Assay with this compound
The following diagram provides a step-by-step overview of the Chromatin Immunoprecipitation (ChIP) assay workflow for assessing the effect of this compound on NF-κB p65 DNA binding.
Detailed Experimental Protocol
This protocol is optimized for cultured cells grown in 150 mm dishes, containing approximately 2–5 x 107 cells per dish.[1]
Materials and Reagents
-
Cell Culture Medium and Supplements
-
This compound
-
Pro-inflammatory stimulus (e.g., TNF-α)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37%)
-
Glycine (B1666218) (1.25 M)
-
Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100) with Protease Inhibitors[2]
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS) with Protease Inhibitors
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Antibody against NF-κB p65 (ChIP-grade)
-
Normal Rabbit IgG (Negative Control)
-
Protein A/G Magnetic Beads
-
Wash Buffers (Low Salt, High Salt, LiCl, TE)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
Proteinase K
-
DNA Purification Kit
-
qPCR Primers for target gene promoters (e.g., IL-6, IL-8) and a negative control region
-
qPCR Master Mix
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α) to induce NF-κB activation. Include an unstimulated control group.
-
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1%.[2]
-
Incubate for 10 minutes at room temperature with gentle shaking.[2]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[2]
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Preparation:
-
Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet the cells.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
-
Chromatin Shearing:
-
Sonicate the nuclear lysate on ice to shear the chromatin to an average fragment size of 200-1000 bp.[1] The optimal sonication conditions should be determined empirically for each cell type and sonicator.[1]
-
Centrifuge the sonicated lysate at high speed to pellet cell debris. Transfer the supernatant (cleared chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Add the anti-NF-κB p65 antibody to the remaining chromatin and incubate overnight at 4°C with rotation.
-
As a negative control, perform a parallel immunoprecipitation with Normal Rabbit IgG.
-
Add pre-blocked Protein A/G magnetic beads to each sample and incubate for 1-2 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Pellet the magnetic beads using a magnetic stand and discard the supernatant.
-
Perform sequential washes with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C.[1]
-
Add NaCl to the eluates and the input sample to a final concentration of 200 mM.
-
Incubate at 65°C for at least 4 hours to reverse the cross-links.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.[1][2]
-
Resuspend the purified DNA in a small volume of nuclease-free water.
-
-
Analysis by qPCR:
-
Perform qPCR using primers specific for the promoter regions of known NF-κB target genes (e.g., IL-6, IL-8) and a negative control region (a gene desert or a gene not regulated by NF-κB).
-
Analyze the data using the percent input method or fold enrichment relative to the IgG control.
-
Data Presentation
The following tables present hypothetical data from a ChIP-qPCR experiment investigating the effect of this compound on NF-κB p65 binding to the promoters of the IL-6 and IL-8 genes.
Table 1: DNA Yield from Chromatin Immunoprecipitation
| Sample Condition | Antibody | DNA Yield (ng) |
| Unstimulated | NF-κB p65 | 5.2 |
| TNF-α Stimulated (Vehicle) | NF-κB p65 | 25.8 |
| TNF-α Stimulated + this compound | NF-κB p65 | 8.1 |
| TNF-α Stimulated (Vehicle) | Normal Rabbit IgG | 1.5 |
| Input | - | 500 |
Table 2: qPCR Analysis of NF-κB p65 Binding to Target Gene Promoters
| Gene Promoter | Treatment Condition | Percent Input Enrichment | Fold Enrichment vs. IgG |
| IL-6 | Unstimulated | 0.15% | 5 |
| TNF-α Stimulated (Vehicle) | 1.20% | 40 | |
| TNF-α Stimulated + this compound | 0.25% | 8.3 | |
| IL-8 | Unstimulated | 0.12% | 4 |
| TNF-α Stimulated (Vehicle) | 1.50% | 50 | |
| TNF-α Stimulated + this compound | 0.30% | 10 | |
| Negative Control Region | Unstimulated | 0.03% | 1 |
| TNF-α Stimulated (Vehicle) | 0.03% | 1 | |
| TNF-α Stimulated + this compound | 0.03% | 1 |
Interpretation of Results
The hypothetical data in Table 2 suggests that stimulation with TNF-α significantly increases the binding of NF-κB p65 to the promoters of the IL-6 and IL-8 genes, as indicated by the increased percent input enrichment and fold enrichment over the IgG control. Treatment with this compound markedly reduces this TNF-α-induced binding, demonstrating the inhibitory effect of the compound on the interaction of NF-κB p65 with its target DNA sequences. The lack of enrichment at the negative control region confirms the specificity of the immunoprecipitation.
Conclusion
The Chromatin Immunoprecipitation assay is an indispensable tool for elucidating the molecular mechanisms of gene regulation by transcription factors.[4] This application note provides a comprehensive protocol for using ChIP to investigate the effects of the novel NF-κB inhibitor, this compound. The described methodology, coupled with quantitative analysis, enables researchers to effectively assess the in-cell efficacy of this compound in blocking the DNA binding activity of NF-κB and its subsequent impact on target gene expression. This approach is crucial for the preclinical evaluation and development of new therapeutic agents targeting transcription factor pathways.
References
- 1. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. bioclone.net [bioclone.net]
- 4. A fast, efficient chromatin immunoprecipitation method for studying protein-DNA binding in Arabidopsis mesophyll protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GK718 Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the hydrophobic compound, GK718, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The poor solubility of small molecules like this compound in aqueous solutions is often due to their physicochemical properties. Key contributing factors include:
-
High Lipophilicity: Molecules with a high logP value, a measure of lipophilicity, tend to have low solubility in water because they favor non-polar environments.[1]
-
High Crystal Lattice Energy: A stable and strong crystal structure requires a substantial amount of energy to break apart, which can result in lower solubility.[1]
-
Ineffective Solvation: The molecule may not interact favorably with water molecules, which hinders the dissolution process.[1]
-
pH-Dependent Solubility: For ionizable compounds, solubility can be heavily influenced by the pH of the solution. This compound may precipitate if the pH is not within an optimal range.[1][2]
Q2: I observed a precipitate when diluting my this compound DMSO stock solution into an aqueous buffer. What is causing this?
A2: This phenomenon is commonly referred to as "precipitation upon dilution." Dimethyl sulfoxide (B87167) (DMSO) is a potent organic solvent that can dissolve many non-polar compounds at high concentrations. When the DMSO stock is introduced into an aqueous buffer, the overall polarity of the solvent increases significantly. This change can cause the compound to "crash out" or precipitate because it is no longer soluble in the high-water-content environment.[2] It's important to keep the final DMSO concentration in your experiments low, typically below 0.5% (v/v), to avoid solvent-induced artifacts.[3]
Q3: What are the initial troubleshooting steps if I notice precipitation of this compound?
A3: If you observe precipitation, consider these initial steps:
-
Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated stock in DMSO before adding it to the aqueous solution. This can prevent localized high concentrations that precipitate immediately upon contact with the buffer.[2]
-
Gentle Warming: Gently warming the solution to 37°C may help dissolve the precipitate. However, exercise caution as prolonged exposure to heat can degrade some compounds.[2][4]
-
Sonication: Using a sonicator can help break down precipitate particles and facilitate the redissolving of the compound.[2]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer could significantly enhance its solubility.[2][3] Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[2]
Q4: Are there alternative solvents or formulation strategies to improve the solubility of this compound?
A4: Yes, several methods can be used to enhance the solubility of poorly soluble compounds:
-
Co-solvents: Employing a mixture of solvents can improve solubility. Common co-solvents in research include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[2][5]
-
Surfactants: The use of surfactants can also improve solubility.[2]
-
Hydrotropes: These compounds can enhance the solubility of hydrophobic substances in aqueous solutions.[6]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, which often leads to improved dissolution.[7][8]
Troubleshooting Guide
Issue: this compound powder is not dissolving in my initial solvent.
-
Question: I am trying to prepare a stock solution of this compound in DMSO, but it is not fully dissolving. What should I do?
-
Answer:
-
Verify Solvent Purity: Ensure you are using anhydrous, high-purity DMSO. Water content in the DMSO can significantly reduce its solvating power for hydrophobic compounds.
-
Increase Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.[2]
-
Apply Gentle Heat: Warm the solution to 37°C in a water bath. This can increase the kinetic energy and help overcome the crystal lattice energy.[2][4]
-
Use Sonication: Place the vial in a bath sonicator for 5-10 minutes to break up any aggregates.[2]
-
Re-evaluate Concentration: It is possible you are attempting to make a stock solution that is above the solubility limit of this compound in DMSO. Try preparing a more dilute stock solution.
-
Issue: this compound precipitates from the aqueous solution over time.
-
Question: My this compound solution appears clear initially but becomes cloudy or shows precipitate after some time. Why is this happening and how can I prevent it?
-
Answer: This indicates that your solution is likely supersaturated and thermodynamically unstable.
-
Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound that is within its thermodynamic solubility limit in the aqueous buffer.
-
Incorporate Solubilizing Agents: The addition of co-solvents or non-ionic surfactants like Tween® 80 or Pluronic® F-68 to your aqueous buffer can help maintain the solubility of this compound over time.
-
pH Control: If this compound's solubility is pH-sensitive, ensure your buffer has sufficient capacity to maintain the optimal pH throughout your experiment.
-
Quantitative Data Summary
The following table summarizes the hypothetical kinetic solubility of this compound in various aqueous buffers, which is a common experiment to assess the solubility of a compound under specific experimental conditions.
| Buffer System (pH 7.4) | Co-solvent/Additive | Maximum Kinetic Solubility (µM) | Observations |
| Phosphate-Buffered Saline (PBS) | 0.5% DMSO | 5 | Precipitation observed > 5 µM |
| PBS | 1% DMSO | 12 | Precipitation observed > 12 µM |
| PBS with 5% Ethanol | 0.5% DMSO | 25 | Clear solution up to 25 µM |
| PBS with 0.1% Tween® 80 | 0.5% DMSO | 40 | Clear solution up to 40 µM |
| RPMI-1640 Media + 10% FBS | 0.5% DMSO | 15 | Protein binding may enhance apparent solubility |
Experimental Protocols
Protocol: Kinetic Solubility Assay using Nephelometry
This protocol determines the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom plate
-
Nephelometer or plate reader capable of measuring turbidity
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved, using gentle warming or sonication if necessary.[2]
-
Serial Dilution: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).[1]
-
Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.[1] Include wells with buffer only as a negative control.
-
Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This results in a 1:100 dilution and a final DMSO concentration of 1%.[1]
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.[1]
-
Measure Turbidity: Measure the turbidity (light scattering) of each well using a nephelometer.[1][4]
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.[1]
Visualizations
Since the specific signaling pathway of this compound is not defined, the following diagrams represent common pathways often studied in drug development.
Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: Overview of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Caption: A logical workflow for troubleshooting compound insolubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. japer.in [japer.in]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
Optimizing GK718 concentration for maximum efficacy
Welcome to the technical support center for GK718. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for your convenience.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective and potent small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, this compound targets and inhibits the phosphorylation of MEK1 and MEK2, which are key kinases upstream of ERK1 and ERK2. By inhibiting MEK, this compound effectively blocks the downstream signaling cascade that is often hyperactivated in various cancer types, leading to a reduction in cell proliferation and survival.
Q2: How should I reconstitute and store this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), the stock solution can be kept at 4°C.
Q3: What is the recommended starting concentration range for in vitro studies?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. We recommend performing a dose-response experiment to determine the IC50 value for your cell line of interest. A typical starting concentration range for initial experiments is between 0.1 nM and 10 µM.
Troubleshooting Guides
Issue 1: I am not observing the expected decrease in cell viability after this compound treatment.
-
Question: My dose-response experiment does not show a significant decrease in cell viability, even at high concentrations of this compound. What could be the reason?
-
Answer:
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to MEK inhibitors. This could be due to mutations in downstream components of the MAPK pathway (e.g., BRAF or KRAS mutations) or activation of alternative survival pathways. We recommend verifying the mutational status of your cell line.
-
Incorrect Drug Concentration: Ensure that the stock solution was prepared correctly and that the final concentrations in your assay are accurate. We recommend preparing fresh dilutions for each experiment.
-
Insufficient Incubation Time: The duration of drug exposure may not be sufficient to induce a significant cytotoxic effect. Consider extending the incubation period (e.g., from 24 hours to 48 or 72 hours).
-
Inactive Compound: Ensure the compound has been stored correctly and has not undergone degradation. If in doubt, use a fresh vial of this compound.
-
Issue 2: I am observing significant off-target effects or cellular toxicity at low concentrations.
-
Question: My cells are showing signs of stress or death at concentrations well below the expected IC50. How can I mitigate this?
-
Answer:
-
DMSO Toxicity: High concentrations of DMSO can be toxic to some cell lines. Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%. Prepare a vehicle control with the same concentration of DMSO to assess its effect.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the MAPK pathway. Consider using a lower starting concentration range for your dose-response experiments.
-
Contamination: Rule out any potential contamination (e.g., bacterial or mycoplasma) in your cell cultures, as this can exacerbate cellular stress.
-
Issue 3: Western blot analysis does not show a decrease in phosphorylated ERK (p-ERK).
-
Question: I am treating my cells with this compound, but I do not see a reduction in the levels of p-ERK in my Western blot. What should I do?
-
Answer:
-
Timing of Lysate Collection: The inhibition of p-ERK by this compound can be rapid and transient. We recommend collecting cell lysates at earlier time points post-treatment (e.g., 1, 2, 4, and 8 hours) to capture the window of maximum inhibition.
-
Basal p-ERK Levels: Ensure that your cell line has detectable basal levels of p-ERK. If the basal levels are too low, you may need to stimulate the cells with a growth factor (e.g., EGF or FGF) prior to this compound treatment to induce a robust p-ERK signal.
-
Antibody Quality: Verify the specificity and efficacy of your primary antibodies for both total ERK and p-ERK. Include appropriate positive and negative controls in your Western blot experiment.
-
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Malignant Melanoma | 15.2 |
| HT-29 | Colorectal Carcinoma | 55.8 |
| HCT116 | Colorectal Carcinoma | 89.1 |
| MCF-7 | Breast Adenocarcinoma | > 10,000 |
Table 2: Cytotoxicity Profile of this compound in Non-Cancerous Cell Lines
| Cell Line | Tissue of Origin | CC50 (µM) |
| HaCaT | Human Keratinocytes | 25.4 |
| hFIB | Human Fibroblasts | > 50 |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
2. Western Blot Analysis for p-ERK Inhibition
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time points (e.g., 2 hours).
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK and loading control signals.
Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Technical Support Center: Off-Target Effects of GK718
Disclaimer: Publicly available information on a specific compound designated "GK718" is limited. This technical support guide is a generalized resource for a hypothetical small molecule inhibitor, herein referred to as this compound. The principles, protocols, and troubleshooting advice provided are based on common challenges and methodologies used in the characterization of small molecule inhibitors in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the off-target effects of a small molecule inhibitor like this compound?
Off-target effects happen when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to confusing experimental outcomes, cellular toxicity, or other unforeseen biological responses, making it essential to identify and characterize them.[1]
Q2: Why is it critical to validate the on-target and off-target effects of this compound?
Q3: What are the common initial signs that this compound might be causing off-target effects in my cell-based assays?
Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other inhibitors: A structurally different inhibitor for the same target produces a different phenotype.[1]
-
Discrepancy with genetic validation: The phenotype observed with this compound differs from the phenotype seen when the target gene is knocked out or knocked down (e.g., using CRISPR or siRNA).[1]
-
Unusual dose-response curve: The dose-response curve for the observed phenotype is significantly different from the curve for target engagement.
-
Unexpected cytotoxicity: Cells show signs of stress or death at concentrations where the on-target effect is expected to be minimal.[3]
-
Multiple, unrelated phenotypes: The inhibitor induces a wide range of cellular changes that are not easily explained by the function of the intended target.[3]
Q4: How can I distinguish between on-target, off-target, and cytotoxic effects of this compound?
Distinguishing between these effects is a critical step in troubleshooting.[3]
-
On-target effects should align with the known or hypothesized mechanism of action of this compound. For instance, if this compound targets a kinase in a proliferation pathway, a reduction in cell growth is an expected on-target effect.[3]
-
Off-target effects can be assessed by using a structurally related but inactive control compound, if one is available.[3] Observing a range of cellular changes not readily explained by the target's function may also suggest off-target activity.[3]
-
Cytotoxicity can be directly measured using viability assays (e.g., MTS, CellTiter-Glo®). If the concentration of this compound required to induce a phenotype is very close to the concentration that causes cell death, the phenotype may be a result of general toxicity rather than a specific on-target or off-target effect.[1]
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| Cells are rounding up and detaching from the plate after this compound treatment. | 1. High Concentration: The concentration of this compound may be causing cytotoxicity.[3] 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[3] 3. On-Target Effect: The intended target of this compound may be essential for cell adhesion.[3] | 1. Perform a dose-response experiment to find the optimal, non-toxic concentration.[3] 2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including controls.[3] 3. Investigate the known functions of the target protein in cell adhesion. |
| High variability in results between replicates. | 1. Compound Instability: this compound may be degrading in the cell culture medium over time.[4] 2. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or media.[4] 3. Inconsistent Cell Handling: Variations in cell density, passage number, or treatment timing. | 1. Check the stability of this compound in your specific media and incubation conditions. Consider refreshing the media with a new compound for long-term experiments.[4] 2. Confirm the complete dissolution of the compound stock. Vortex thoroughly and visually inspect for precipitates. 3. Standardize cell culture and treatment protocols. Ensure a homogenous cell suspension when plating. |
| Phenotype observed with this compound does not match the phenotype from CRISPR/Cas9 knockout of the target. | 1. Off-Target Effect: this compound is likely modulating one or more other proteins that are responsible for the observed phenotype.[1] 2. Incomplete Knockout: The CRISPR-Cas9 editing may not have been fully efficient, leaving residual target protein. 3. Compensation Mechanisms: Cells may have adapted to the long-term absence of the protein in the knockout model, masking the phenotype seen with acute chemical inhibition. | 1. Perform proteome-wide profiling (e.g., chemical proteomics) to identify this compound's other targets.[1] Use a structurally distinct inhibitor for the same target to see if it recapitulates the phenotype.[1] 2. Validate the knockout efficiency by Western blot or qPCR.[1] 3. Use an inducible knockout/knockdown system for more acute target depletion to compare with this compound treatment. |
| Biochemical IC50 is much lower than the cellular EC50. | 1. Poor Cell Permeability: this compound may not efficiently cross the cell membrane to reach its intracellular target.[5] 2. Compound Efflux: The compound may be actively transported out of the cell by efflux pumps. 3. High Protein Binding: this compound may bind to proteins in the cell culture serum, reducing its free concentration.[4] | 1. Perform permeability assays (e.g., PAMPA) to assess passive diffusion.[5] 2. Test the compound's activity in the presence of efflux pump inhibitors. 3. Conduct experiments in low-serum or serum-free media to see if potency increases.[4] Measure target engagement directly in cells.[1] |
Visualizations
References
Technical Support Center: Managing Cytotoxicity of GK718 in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxicity of the hypothetical compound GK718 in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for long-term experiments with this compound?
A1: The optimal concentration of this compound is highly dependent on the cell line and the duration of the experiment. It is crucial to perform a dose-response curve to determine the IC50 value in your specific cell model. For long-term studies, it is advisable to work at concentrations at or below the IC50 to minimize cytotoxicity while still observing the desired biological effects. Starting with a broad range of concentrations is recommended to establish a dose-response curve.[1]
Q2: How can I distinguish between on-target and off-target cytotoxic effects of this compound?
A2: Differentiating between on-target and off-target effects is a common challenge. One strategy is to use the lowest effective concentration of the inhibitor that elicits the desired on-target effect.[2] Additionally, testing this compound in cell lines that do not express the intended target can help determine if the observed toxicity is due to off-target activity. Comparing the effects of this compound with other structurally different inhibitors that target the same pathway can also help confirm on-target effects.[2]
Q3: My cells show signs of stress (e.g., morphological changes, reduced proliferation) even at low concentrations of this compound. What could be the cause?
A3: Several factors could contribute to cellular stress at low concentrations. These include the health and passage number of your cell line, the seeding density, and the stability of the compound in your culture medium. Ensure you are using healthy, low-passage cells and have optimized the seeding density for long-term experiments.[3] It is also important to consider the half-life of this compound in the culture medium and replenish it as needed to maintain a consistent concentration.
Q4: What are the best practices for preparing and storing this compound solutions to maintain its stability and minimize solvent-induced toxicity?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, at a high concentration to create a stock solution. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.[4] For experiments, the final concentration of the solvent in the culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) in your experiments.[3]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed in Long-Term Cultures
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| This compound concentration is too high. | Perform a dose-response experiment to determine the IC50. Use concentrations at or below the IC50 for long-term studies.[1] | To find a therapeutic window that minimizes toxicity while maintaining efficacy. |
| Compound instability. | Replenish the culture medium with fresh this compound at regular intervals based on its half-life. | To maintain a consistent and effective concentration of the compound over time. |
| Suboptimal cell culture conditions. | Ensure optimal cell seeding density, use low-passage cells, and regularly check for contamination.[3] | Healthy and actively proliferating cells are more resilient to compound-induced stress. |
| Solvent toxicity. | Keep the final solvent (e.g., DMSO) concentration in the culture medium below 0.1%.[5] | High concentrations of solvents can be independently toxic to cells. |
Issue 2: Inconsistent or Irreproducible Results Across Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Variability in cell health. | Use cells within a consistent and low passage number range. Ensure high cell viability before starting the experiment.[3] | Cell characteristics can change with high passage numbers, affecting their response to compounds. |
| Inaccurate compound concentration. | Prepare fresh dilutions of this compound from a stable stock solution for each experiment. | To ensure the accuracy and consistency of the compound concentration being tested. |
| Assay interference. | Run appropriate controls, such as inhibitor-only wells, to check for any interference with the cytotoxicity assay chemistry.[3] | Some compounds can directly interact with assay reagents, leading to false results. |
| Incorrect incubation times. | Optimize the incubation time for your specific cell line and this compound concentration. | The kinetics of drug action and toxicity can vary significantly between different cell types.[6] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its potency in inhibiting cell growth.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your long-term experiment (e.g., 24, 48, or 72 hours).[2]
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using a Lactate (B86563) Dehydrogenase (LDH) Assay
Objective: To quantify plasma membrane damage by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[2]
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.[2]
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[2]
-
Data Analysis: An increase in absorbance indicates an increase in LDH release and therefore, cytotoxicity. Normalize the results to the vehicle control.
Visualizations
Signaling Pathways
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Hypothetical pathway for this compound-induced cell cycle arrest.
Experimental Workflow
Caption: Recommended workflow for cytotoxicity assessment of this compound.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting GK718 HDAC Inhibition
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with the HDAC inhibitor GK718. Below you will find frequently asked questions (FAQs) and troubleshooting workflows to address the common problem of not observing the expected HDAC inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a selective inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 3 (HDAC3). Its mechanism of action involves binding to the active site of these enzymes, preventing them from removing acetyl groups from histone and non-histone proteins. This inhibition should lead to an increase in protein acetylation, most notably the hyperacetylation of histones, which can alter gene expression and other cellular processes.
Q2: I've treated my cells with this compound, but I'm not seeing an increase in histone H3 acetylation. What are the possible reasons?
Several factors could be contributing to the lack of observable HDAC inhibition. These can be broadly categorized into three areas: issues with the compound itself, problems with the experimental setup, or limitations of the detection method.
Possible Causes for Lack of this compound Activity:
-
Compound Integrity and Handling: The compound may have degraded, or it might not be fully dissolved in your experimental medium.
-
Cellular Factors: The concentration of this compound may be too low to be effective in your specific cell line, the cells may be resistant, or the treatment duration might be insufficient.
-
Assay and Detection Issues: The methods used to detect HDAC inhibition, such as Western blotting or HDAC activity assays, may not be optimized or could be subject to technical errors.
Q3: What is the inhibitory profile of this compound?
This compound is a potent inhibitor of HDAC1 and HDAC3. The reported IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are detailed in the table below.
| Target | IC50 |
| HDAC1 | 259 nM |
| HDAC3 | 139 nM |
Q4: Are there any known issues with benzamide-based HDAC inhibitors like this compound?
While specific issues for this compound are not widely documented, benzamide-based HDAC inhibitors as a class can sometimes exhibit poor cell permeability. This means the compound may struggle to enter the cells and reach its target. Additionally, off-target effects, where the inhibitor interacts with other proteins besides its intended targets, can sometimes lead to unexpected cellular responses.
Troubleshooting Guide: Why is my this compound Not Showing HDAC Inhibition?
If you are not observing the expected HDAC inhibition with this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Handling
The first step is to ensure that the this compound you are using is active and correctly prepared.
Troubleshooting Actions:
-
Check Storage Conditions: Ensure this compound has been stored according to the manufacturer's instructions, typically at -20°C or -80°C, protected from light and moisture.
-
Prepare Fresh Stock Solutions: If you have been using an old stock solution, prepare a fresh one in a suitable solvent like DMSO. It is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
-
Confirm Solubility: Visually inspect your final working solution in the cell culture medium for any signs of precipitation. Poor solubility can drastically reduce the effective concentration of the compound. If you suspect solubility issues, you can try preparing a more dilute stock solution or using a solubilizing agent, though the latter should be done with caution as it may affect your cells.
Step 2: Optimize Experimental Conditions
If you are confident in your compound, the next step is to review your experimental parameters.
Troubleshooting Actions:
-
Perform a Dose-Response Experiment: The effective concentration of an inhibitor can vary significantly between different cell lines. Perform a dose-response experiment with a range of this compound concentrations (e.g., from 100 nM to 10 µM) to determine the optimal concentration for your specific cells.
-
Conduct a Time-Course Experiment: The effects of HDAC inhibitors on histone acetylation can be time-dependent. Harvest cells at different time points after this compound treatment (e.g., 2, 6, 12, and 24 hours) to identify the optimal treatment duration.
-
Consider Cell Line Specifics: Some cell lines may have intrinsic resistance to certain drugs. This could be due to mechanisms like drug efflux pumps that actively remove the compound from the cell. If possible, test this compound in a different, well-characterized cell line to confirm its activity.
-
Check Cell Health and Density: Ensure your cells are healthy and not overgrown, as this can affect their response to treatment. Seed cells at a consistent density across experiments.
Step 3: Validate Your Detection Method
Finally, it is crucial to ensure that your method for detecting HDAC inhibition is working correctly. The two most common methods are Western blotting for acetylated histones and cellular HDAC activity assays.
Troubleshooting Workflow for Detection Methods
Experimental Protocols
Protocol 1: Cellular HDAC Activity Assay
This protocol provides a general framework for measuring HDAC activity in cells treated with this compound. It is recommended to use a commercially available fluorometric or colorimetric HDAC activity assay kit and follow the manufacturer's instructions.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
HDAC activity assay kit (containing cell-permeable substrate, lysis buffer, developer, and a known HDAC inhibitor as a positive control)
-
96-well black, clear-bottom plates (for fluorescent assays) or clear plates (for colorimetric assays)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control inhibitor (e.g., Vorinostat) in complete cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells).
-
Remove the old medium from the cells and add the medium containing the different concentrations of inhibitors.
-
Incubate for the desired treatment duration (e.g., 6 hours).
-
Assay: Follow the specific instructions of your HDAC activity assay kit. This typically involves: a. Adding the cell-permeable HDAC substrate to each well. b. Incubating to allow for deacetylation by cellular HDACs. c. Lysing the cells and adding the developer solution, which generates a fluorescent or colorimetric signal from the deacetylated substrate.
-
Measurement: Read the fluorescence (e.g., excitation 360 nm, emission 460 nm) or absorbance on a plate reader.
-
Data Analysis: Subtract the background reading (wells with no cells) from all other readings. Calculate the percentage of HDAC activity for each treatment relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 of this compound in your cells.
Protocol 2: Western Blot for Acetylated Histone H3
This protocol describes how to detect changes in histone H3 acetylation in response to this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Positive control HDAC inhibitor (e.g., Vorinostat)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15%)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 and anti-total-Histone H3 (or another loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with this compound at various concentrations and for different durations. Include vehicle and positive controls. c. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. d. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples and prepare them by adding Laemmli sample buffer and boiling for 5-10 minutes. b. Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against acetylated Histone H3 (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: a. Wash the membrane three times with TBST. b. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: a. Wash the membrane again three times with TBST. b. Apply the ECL substrate and visualize the bands using an imaging system.
-
Loading Control: To ensure equal loading, you can strip the membrane and re-probe it with an antibody against total Histone H3 or another loading control.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated Histone H3 signal to the total Histone H3 signal.
Signaling Pathway Overview
Technical Support Center: Improving the Bioavailability of GK718 in Animal Models
Compound of Interest: GK718
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working to enhance the bioavailability of the investigational compound this compound. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols address common challenges encountered during in vivo studies.
Disclaimer: Information regarding the specific properties and pharmacokinetic profile of "this compound" is not publicly available. Therefore, this guide provides strategies and protocols based on established methods for improving the bioavailability of poorly water-soluble compounds, which are common challenges in drug development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that may be limiting the oral bioavailability of this compound?
A1: The oral bioavailability of a compound like this compound is primarily influenced by two key factors: its aqueous solubility and its permeability across the intestinal membrane.[2][3] Poor bioavailability is often a result of:
-
Low Aqueous Solubility: The compound does not dissolve sufficiently in the gastrointestinal (GI) fluids, making it unavailable for absorption.[1]
-
Low Intestinal Permeability: The compound cannot efficiently pass through the intestinal cells into the bloodstream.[3]
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation, reducing the amount of active compound.[4]
These properties are categorized by the Biopharmaceutics Classification System (BCS), which classifies drugs into four categories based on their solubility and permeability.[2] Identifying a compound's BCS class is a critical step in selecting an appropriate formulation strategy.
Q2: What initial steps should be taken to troubleshoot the poor bioavailability of this compound?
A2: A systematic approach is crucial. The first step is to determine the root cause of the low bioavailability. This involves conducting a series of preliminary experiments to assess the compound's fundamental properties. A recommended workflow is outlined below.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Understanding the relationship between solubility and permeability of γ-cyclodextrin-based systems embedded with poorly aqueous soluble benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: GK718 (Etofamide)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, stability, and potential degradation of GK718 (Etofamide). The information is presented in a question-and-answer format to address common concerns and provide troubleshooting advice for experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main chemical features?
This compound is the internal research code for the compound Etofamide. Etofamide is an antiprotozoal agent.[1] Its chemical structure contains three key functional groups that can influence its stability: a dichloroacetamide group, an ether linkage, and a nitrophenoxy group. Understanding the potential liabilities of these groups is crucial for designing experiments and interpreting results.
Q2: What are the primary pathways through which this compound might degrade?
While specific degradation studies on this compound are not extensively available in the public domain, based on its chemical structure, the primary degradation pathways are likely to be:
-
Hydrolysis: The dichloroacetamide functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the cleavage of the amide bond.
-
Photodegradation: The nitrophenoxy group may absorb UV or visible light, potentially leading to photolytic cleavage or other photochemical reactions.
-
Oxidation: While less common for this structure, oxidative degradation could potentially occur, especially in the presence of oxidizing agents or under harsh conditions.
Q3: How can I prevent the degradation of this compound in my experiments?
To minimize the degradation of this compound, consider the following precautions:
-
pH Control: Maintain the pH of your experimental solutions within a neutral range (pH 6-8) whenever possible. Avoid strongly acidic or basic conditions, as these are likely to accelerate the hydrolysis of the dichloroacetamide moiety.
-
Light Protection: Protect solutions containing this compound from direct exposure to light, especially UV light. Use amber-colored vials or wrap containers in aluminum foil.
-
Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C for short-term storage or -20 °C to -80 °C for long-term storage). Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage or for sensitive experiments, consider purging solutions with an inert gas like nitrogen or argon to minimize the risk of oxidative degradation.
-
Use of Freshly Prepared Solutions: Whenever feasible, prepare this compound solutions fresh for each experiment to avoid degradation that may occur over time in solution.
Troubleshooting Guide
Problem: I am observing a loss of this compound activity or concentration in my assay over time.
Possible Cause 1: Hydrolytic Degradation
-
Troubleshooting Steps:
-
Check the pH of your buffers and solutions. If the pH is outside the neutral range, consider adjusting it or using a different buffer system.
-
Analyze samples at different time points. This will help you determine the rate of degradation under your specific experimental conditions.
-
Perform a forced degradation study. Briefly expose a sample of this compound to acidic and basic conditions to confirm its susceptibility to hydrolysis and to generate potential degradation products for analytical method development.
-
Possible Cause 2: Photodegradation
-
Troubleshooting Steps:
-
Review your experimental setup. Are your samples exposed to ambient light or other light sources for extended periods?
-
Repeat the experiment with light protection. Use amber vials or cover your plates and tubes to shield them from light.
-
Compare results with and without light protection. A significant difference in the stability of this compound will indicate photodegradation.
-
Quantitative Data
| Compound | Condition | Second-Order Rate Constant (M⁻¹ h⁻¹) | Half-life (at specified conditions) | Reference |
| Benoxacor | Acid Hydrolysis (HCl) | 0.46 | - | [2][3] |
| Benoxacor | Base Hydrolysis (NaOH) | 500 | 13 h (high pH) | [2][3] |
| AD-67 | Acid Hydrolysis (HCl) | 2.8 x 10⁻³ | - | [2][3][4] |
| Furilazole | Acid Hydrolysis (HCl) | - | - | [2][3][4] |
Note: This data is for analogous compounds and should be used as a general guide. The actual degradation rate of this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions, as recommended by ICH guidelines.[5][6][7][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl.
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH.
-
Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60 °C).
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to quantify the remaining this compound and detect any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
Visualizations
Caption: Potential degradation pathways of this compound (Etofamide).
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. Etofamide - Wikipedia [en.wikipedia.org]
- 2. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Troubleshooting Inconsistent Results with GIRK Activators
This technical support center provides troubleshooting guidance for researchers experiencing inconsistent results with G-protein-gated inwardly rectifying potassium (GIRK) channel activators, with a focus on compounds that selectively target GIRK1-containing channels. While the query specified "GK718," this compound is not readily identifiable in the public domain. It is possible this is an internal designation, a synonym for a known compound, or a novel agent. Often, inconsistent results stem from the complex biology of GIRK channels and the specific characteristics of the activator being used. This guide uses ML297 (also known as VU0456810), a well-characterized selective GIRK1/2 activator, as an exemplary compound to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are GIRK channels and why are they important?
G-protein-gated inwardly rectifying potassium (GIRK) channels are crucial mediators of inhibitory neurotransmission in the brain and are also expressed in the heart, skeletal muscle, and endocrine tissues.[1] They are activated by G-protein-coupled receptors (GPCRs) and play a significant role in regulating cellular excitability.[2][3] When activated, GIRK channels allow potassium ions (K+) to flow out of the cell, hyperpolarizing the cell membrane and making it less likely to fire an action potential.[1][4] This mechanism is involved in processes such as slowing heart rate and modulating neuronal activity, making GIRK channels a target for therapeutic agents aimed at conditions like epilepsy, neuropathic pain, and cardiac arrhythmias.[1][4][5]
Q2: How do small molecule activators like ML297 work?
Unlike endogenous activation via GPCRs, which involves Gβγ subunits, some small molecule activators like ML297 can directly activate GIRK channels in a G-protein-independent manner.[6] ML297 selectively activates GIRK channels that contain the GIRK1 subunit, such as GIRK1/2 heterotetramers.[7][8] The binding site for ML297 appears to be unique to the GIRK1 subunit, specifically involving amino acid residues in the pore helix and the second membrane-spanning domain.[6]
Q3: What is the subunit composition of GIRK channels and why does it matter for my experiments?
GIRK channels are tetramers formed by different combinations of four subunits (GIRK1-4). The specific subunit composition determines the channel's functional properties and pharmacology.
The subunit composition is critical because activators can be highly selective. For instance, ML297 activates GIRK1-containing channels (GIRK1/2, GIRK1/4) but is inactive at GIRK2 or GIRK2/3 channels.[7][8] Therefore, inconsistent results can arise if the cell line or tissue model used does not express the appropriate GIRK subunit composition for the chosen activator.
Troubleshooting Guide for Inconsistent Results
Problem 1: Low or No Observed Activity of the GIRK Activator
| Potential Cause | Recommended Check / Action |
| Incorrect GIRK Subunit Expression | Verify the GIRK subunit expression profile of your experimental system (cell line, primary neurons, etc.) using qPCR, Western blot, or immunocytochemistry. Ensure that the target GIRK subunits for your specific activator (e.g., GIRK1 for ML297) are present. |
| Suboptimal Compound Concentration | Perform a full dose-response curve to determine the optimal concentration of the activator. The EC50 for ML297 at GIRK1/2 is approximately 162 nM.[8] |
| Poor Compound Solubility or Stability | Prepare fresh stock solutions of the activator in an appropriate solvent (e.g., DMSO). Ensure the final concentration of the solvent in the assay buffer is low and consistent across experiments. Check for compound precipitation in your working solutions. |
| Issues with the Assay System | For thallium flux assays, ensure the membrane potential-sensitive dye is loaded correctly and that the cells are healthy. For electrophysiology, confirm the integrity of your patch-clamp setup and the composition of your intracellular and extracellular solutions. |
| Cell Line Passage Number | High-passage-number cell lines can exhibit altered gene expression, including changes in ion channel subunits. Use low-passage cells and regularly check their expression profile. |
Problem 2: High Variability Between Experiments
| Potential Cause | Recommended Check / Action |
| Fluctuations in Intracellular Factors | GIRK channel activity can be modulated by intracellular factors like PIP2 and Na+.[2][6] Ensure consistent cell culture conditions and lysis/patching procedures to minimize variability in the intracellular environment. |
| G-protein Scavenging Effects | In experiments comparing receptor-mediated versus direct activation, be aware of potential Gβγ scavenging effects that can inhibit GPCR-mediated currents but not direct activators like ML297.[6] |
| Desensitization of GIRK Channels | Prolonged exposure to activators can lead to channel desensitization. Optimize the incubation time with the compound and consider using kinetic measurements to capture the peak response. |
| Inconsistent Cell Density | Cell density can affect receptor expression levels and overall cellular health. Plate cells at a consistent density for all experiments. |
| Temperature and pH Fluctuations | Ion channel activity is sensitive to temperature and pH. Maintain stable and consistent temperature and pH conditions throughout your experiments. |
Experimental Protocols
Thallium Flux Assay for Measuring GIRK Channel Activation
This assay provides a high-throughput method for assessing GIRK channel activity.
-
Cell Preparation: Plate HEK-293 cells stably expressing the desired GIRK channel subunits in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS). Load the cells with a membrane potential-sensitive dye (e.g., DiBAC4(3)) according to the manufacturer's instructions.
-
Compound Addition: Prepare a serial dilution of the GIRK activator (e.g., ML297). Add the compound to the wells and incubate for the desired time.
-
Thallium Stimulation and Measurement: Use a fluorescent plate reader to measure the baseline fluorescence. Inject a stimulus buffer containing thallium sulfate (B86663) and immediately begin kinetic fluorescence readings. The influx of thallium through open GIRK channels will cause an increase in fluorescence.
-
Data Analysis: Normalize the fluorescence signal to the baseline and calculate the response over time. Plot a dose-response curve to determine the EC50 of the activator.
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating the GIRK signaling pathway and a troubleshooting workflow, created using the DOT language.
References
- 1. A fluorescent screening assay for identifying modulators of GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 3. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Characterization of a Small Conductance GIRK Channel in Rat Atrial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Cell Line Resistance to GK718 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with GK718, a hypothesized inhibitor of the PI3K/Akt/mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
A1: this compound is postulated to function as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is critical for regulating cell survival, proliferation, and metabolism, and its dysregulation is a common feature in many cancers. It is believed that this compound binds to and inhibits a key kinase within this pathway, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: Resistance to inhibitors of the PI3K/Akt/mTOR pathway, such as this compound, can develop through several mechanisms:
-
Upregulation of bypass signaling pathways: Cancer cells may activate alternative survival pathways to compensate for the inhibition of the PI3K/Akt/mTOR pathway. A frequent bypass mechanism involves the activation of the MAPK/ERK pathway.[1]
-
Mutations in the drug target: Genetic mutations in the specific kinase targeted by this compound can alter the drug's binding site, thereby diminishing its inhibitory effect.[1]
-
Increased drug efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in downstream effectors: Changes in proteins downstream of the PI3K/Akt/mTOR pathway can also contribute to resistance by circumventing the effects of the inhibitor.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| Decreased cell death observed with this compound treatment. | Development of drug resistance. | 1. Confirm Resistance: Perform a dose-response curve with a cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the change in IC50. 2. Investigate Mechanism: Use Western blotting to check for upregulation of bypass pathways (e.g., p-ERK) or changes in the expression of the drug target. 3. Consider Combination Therapy: Explore combining this compound with an inhibitor of the identified bypass pathway (e.g., a MEK inhibitor if the MAPK/ERK pathway is activated). |
| High variability in experimental replicates. | Inconsistent cell seeding, drug concentration, or incubation time. | 1. Standardize Protocols: Ensure consistent cell densities, accurate drug dilutions, and precise timing for all experimental steps. 2. Automate Processes: Utilize automated cell counters and liquid handlers to minimize human error. 3. Monitor Cell Health: Regularly check cell morphology and viability to ensure the health of the cell culture. |
| Unexpected off-target effects observed. | The compound may have multiple cellular targets. | 1. Target Validation: Perform kinase profiling or other target identification assays to confirm the specificity of this compound. 2. Dose Optimization: Use the lowest effective concentration of this compound to minimize off-target effects. 3. Control Experiments: Include appropriate positive and negative controls to distinguish between on-target and off-target effects. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cell line.
Materials:
-
Resistant and parental cancer cell lines
-
96-well plates
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Complete growth medium
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the activation of signaling pathways in response to this compound treatment.
Materials:
-
Parental and resistant cells
-
6-well plates
-
This compound compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed parental and resistant cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 0, 1, 5, 10 µM) for the desired time (e.g., 24 hours).[1]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.[1]
-
Collect the lysate and centrifuge to pellet cell debris.[1]
-
Determine the protein concentration of the supernatant using a BCA assay.[1]
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[1]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Hypothesized mechanism of action of this compound on the PI3K/Akt/mTOR signaling pathway.
Caption: Troubleshooting workflow for investigating this compound resistance in cell lines.
References
Validation & Comparative
A Comparative Analysis of GK718 and Other Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of GK718, a novel Class I Histone Deacetylase (HDAC) inhibitor, with other well-established HDAC inhibitors. The information is curated to assist researchers and drug development professionals in making informed decisions for their studies.
Executive Summary
This compound is a selective inhibitor of Class I HDACs, demonstrating potent activity against HDAC1 and HDAC3.[1] Its efficacy has been notably demonstrated in a preclinical model of pulmonary fibrosis.[2][3] This guide presents a comparative overview of this compound's in vitro and in vivo efficacy against other prominent HDAC inhibitors, including the pan-HDAC inhibitors Vorinostat and Panobinostat (B1684620), and the Class I-selective inhibitor Entinostat.
In Vitro Efficacy: A Head-to-Head Comparison
The inhibitory activity of this compound and other selected HDAC inhibitors against Class I HDAC enzymes is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Inhibitor | Type | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
| This compound | Class I Selective | 259 | - | 139 |
| Vorinostat (SAHA) | Pan-HDAC | 10 | - | 20 |
| Entinostat (MS-275) | Class I Selective | 243 | 453 | 248 |
| Panobinostat (LBH589) | Pan-HDAC | 0.23 | - | - |
Note: A lower IC50 value indicates a higher potency of the inhibitor. Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
In Vivo Efficacy: Diverse Therapeutic Applications
The in vivo efficacy of this compound has been evaluated in a bleomycin-induced pulmonary fibrosis mouse model, where it demonstrated a significant reduction in fibrotic masses and collagen deposition when administered at 30 mg/kg daily.[2] In contrast, Vorinostat, Entinostat, and Panobinostat have been extensively studied in various cancer xenograft models, showing significant tumor growth inhibition.
| Inhibitor | Animal Model | Dosing | Key Findings |
| This compound | Bleomycin-induced pulmonary fibrosis in mice | 30 mg/kg daily | Decreased Col1a1 gene expression, fibrotic masses, and collagen deposition.[2] |
| Vorinostat (SAHA) | Murine metastatic neuroblastoma model | - | Decreased tumor volumes in combination with radiation. |
| Entinostat (MS-275) | HER2-overexpressing breast cancer xenograft model | - | Synergistically inhibited tumor growth in combination with lapatinib (B449).[4] |
| Panobinostat (LBH589) | Mesothelioma and lung cancer animal models | - | Significantly decreased tumor growth by an average of 62%.[5] |
Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors exert their therapeutic effects by modulating various cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis.
General HDAC Inhibitor-Induced Apoptosis Pathway
HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can upregulate pro-apoptotic proteins (e.g., Bim, Bak, Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to the activation of caspases and subsequent cell death.
Caption: General signaling pathway for HDAC inhibitor-induced apoptosis.
General HDAC Inhibitor-Induced Cell Cycle Arrest Pathway
HDAC inhibitors can induce cell cycle arrest, often at the G1/S or G2/M phase, by upregulating the expression of cyclin-dependent kinase inhibitors such as p21.
Caption: General signaling pathway for HDAC inhibitor-induced cell cycle arrest.
Experimental Methodologies
This section provides an overview of the key experimental protocols used to evaluate the efficacy of HDAC inhibitors.
HDAC Activity Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to inhibit 50% of HDAC enzyme activity.
General Protocol:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3) is incubated with a fluorescently labeled substrate and varying concentrations of the test inhibitor.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
A developer solution is added to stop the reaction and generate a fluorescent signal that is proportional to the enzyme activity.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To assess the effect of HDAC inhibitors on the proliferation and viability of cells.
General Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the HDAC inhibitor for a specified duration (e.g., 24, 48, 72 hours).
-
A viability reagent (e.g., MTT, CellTiter-Glo) is added to each well.
-
The absorbance or luminescence is measured using a microplate reader, which correlates with the number of viable cells.
-
The percentage of cell viability is calculated relative to untreated control cells.
Western Blot for Histone Acetylation
Objective: To determine the effect of HDAC inhibitors on the acetylation status of histones in cells.
General Protocol:
-
Cells are treated with the HDAC inhibitor for a specific time.
-
Total cellular proteins are extracted, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., nitrocellulose, PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected, indicating the level of histone acetylation.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an HDAC inhibitor in a xenograft mouse model.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A class I histone deacetylase inhibitor, entinostat, enhances lapatinib efficacy in HER2-overexpressing breast cancer cells through FOXO3-mediated Bim1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: GK718 versus SAHA (Vorinostat) in Cancer Cells
An objective comparison between the novel histone deacetylase (HDAC) inhibitor GK718 and the established drug SAHA (Vorinostat) is currently challenging due to a significant lack of publicly available preclinical data on the anti-cancer properties of this compound. While SAHA has been extensively studied and its efficacy is well-documented across a range of cancer cell lines, this compound remains a compound with limited characterization in the public domain.
This guide provides a comprehensive overview of the known properties of both agents, highlighting the existing data for SAHA and the current informational gap regarding this compound. This comparison is intended for researchers, scientists, and drug development professionals to understand the current landscape and identify areas for future investigation.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and SAHA exert their anti-cancer effects by inhibiting histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds lead to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can trigger various anti-cancer responses, including cell cycle arrest and apoptosis (programmed cell death).[1][2]
SAHA (Vorinostat) is a well-established pan-HDAC inhibitor , meaning it targets a broad range of HDAC enzymes, including Class I (HDAC1, 2, 3) and Class II (HDAC6, 7) enzymes.[3] Its non-selective nature allows it to impact a wide array of cellular processes.
This compound , in contrast, is described as a more selective HDAC1/3 inhibitor .[4] This specificity suggests a potentially more targeted approach to cancer therapy, possibly with a different efficacy and side-effect profile compared to pan-HDAC inhibitors like SAHA.
Quantitative Data Summary: A Lopsided Comparison
A direct quantitative comparison of the anti-cancer efficacy of this compound and SAHA is not feasible at this time due to the absence of published data on this compound's effects on cancer cell viability, apoptosis, and cell cycle. The following tables summarize the available data for each compound.
Table 1: HDAC Inhibition Profile
| Compound | Target HDACs | IC50 (nM) |
| This compound | HDAC1 | 259[4] |
| HDAC3 | 139[4] | |
| SAHA (Vorinostat) | HDAC1 | 10[3] |
| HDAC3 | 20[3] |
Table 2: In Vitro Cell Viability (IC50) in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | Data Not Available | - |
| SAHA (Vorinostat) | A549 (Lung Carcinoma) | 1.64[5] |
| MCF-7 (Breast Adenocarcinoma) | 0.685[5] | |
| MV4-11 (Biphenotypic B myelomonocytic leukemia) | 0.636[6] | |
| Daudi (Burkitt's lymphoma) | 0.493[6] | |
| SW-982 (Synovial sarcoma) | 8.6[7] | |
| SW-1353 (Chondrosarcoma) | 2.0[7] | |
| T98G (Glioblastoma) | 13.43 (2D culture), 39.33 (3D culture)[8] |
Table 3: Effects on Apoptosis and Cell Cycle in Cancer Cells
| Compound | Effect on Apoptosis | Effect on Cell Cycle |
| This compound | Data Not Available | Data Not Available |
| SAHA (Vorinostat) | Induces apoptosis[3][9] | Induces G1 and G2/M phase arrest[2] |
Signaling Pathways
The signaling pathways affected by HDAC inhibitors like SAHA are complex and multifaceted. By altering gene expression, they can influence numerous pathways critical for cancer cell survival and proliferation.
Caption: Signaling pathway of SAHA (Vorinostat) in cancer cells.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate HDAC inhibitors like SAHA. These methodologies would be applicable for the future characterization of this compound.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the HDAC inhibitor (e.g., this compound or SAHA) for a specified duration (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.
-
Caption: Workflow for a standard MTT cell viability assay.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis.
-
Methodology:
-
Treat cancer cells with the HDAC inhibitor at various concentrations.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Caption: Workflow for an Annexin V/PI apoptosis assay.
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of the inhibitor on cell cycle distribution.
-
Methodology:
-
Treat cancer cells with the HDAC inhibitor.
-
Harvest the cells, wash with PBS, and fix in cold ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Workflow for a PI-based cell cycle analysis.
Conclusion and Future Directions
SAHA (Vorinostat) is a well-characterized pan-HDAC inhibitor with demonstrated anti-cancer activity in a multitude of preclinical and clinical settings. In contrast, this compound is a more selective HDAC1/3 inhibitor with a significant lack of publicly available data regarding its efficacy in cancer cells. To enable a meaningful comparison and to understand the potential therapeutic advantages of this compound's selectivity, further in vitro and in vivo studies are imperative. Future research should focus on determining the IC50 values of this compound in a panel of cancer cell lines, elucidating its effects on apoptosis and cell cycle progression, and exploring the downstream signaling pathways it modulates. Such data will be crucial for the rational design of future preclinical and clinical investigations of this promising targeted agent.
References
- 1. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reciprocal Complementation of the Tumoricidal Effects of Radiation and Natural Killer Cells | PLOS One [journals.plos.org]
- 5. Inhibition of STAT3 activation by KT-18618 via the disruption of the interaction between JAK3 and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Cycle and Induction of Apoptosis by Shiga-like Toxin Produced by Escherichia coli O157:H7 in T47D Breast Cancer Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. HDAC inhibitor suppresses proliferation and invasion of breast cancer cells through regulation of miR-200c targeting CRKL - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: GK718 vs. Romidepsin in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the performance of two distinct histone deacetylase inhibitors.
This guide provides an objective, data-driven comparison of GK718 and Romidepsin, two histone deacetylase (HDAC) inhibitors with potential applications in oncology. By summarizing key experimental data, detailing methodologies, and visualizing relevant pathways, this document aims to equip researchers with the necessary information to make informed decisions for their drug development programs.
At a Glance: Key Performance Indicators
| Feature | This compound | Romidepsin |
| HDAC Class Inhibition | Class I | Primarily Class I |
| HDAC Isoform IC50 | HDAC1: 259 nMHDAC3: 139 nM | HDAC1: 36 nMHDAC2: 47 nMHDAC4: 510 nMHDAC6: 1.4 µM[1][2] |
| Antiproliferative Activity (IC50) | A549 (Lung Carcinoma): 2.4 µMSF268 (Glioblastoma): 1.9 µM | U-937 (Histiocytic Lymphoma): 5.92 nMK562 (Chronic Myelogenous Leukemia): 8.36 nMCCRF-CEM (Acute Lymphoblastic Leukemia): 6.95 nM[3]Neuroblastoma cell lines: 1-6.5 ng/mL (approx. 1.8-12 nM)[4] |
| Apoptosis Induction | Data not available for specific quantitative analysis. N-(2-aminophenyl)-benzamide class inhibitors are known to induce apoptosis. | Induces apoptosis in various cancer cell lines, including neuroblastoma and cholangiocarcinoma.[4][5] |
| Cell Cycle Arrest | Data not available for specific quantitative analysis. N-(2-aminophenyl)-benzamide class inhibitors are known to cause cell cycle arrest. | Primarily induces G2/M phase arrest in multiple cancer cell lines.[2][5] |
Mechanism of Action: Targeting Epigenetic Regulation
Both this compound and Romidepsin function by inhibiting histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, thereby suppressing gene transcription. Inhibition of HDACs by compounds like this compound and Romidepsin results in histone hyperacetylation, a more relaxed chromatin state, and the re-expression of silenced genes, including tumor suppressor genes. This can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Romidepsin, a bicyclic peptide, is a potent inhibitor of Class I HDACs[6]. It is a prodrug that is activated within the cell to its active thiol form, which then chelates the zinc ion in the active site of the HDAC enzyme[7]. This compound belongs to the N-(2-aminophenyl)-benzamide class of HDAC inhibitors, which are also known to target Class I HDACs.
Experimental Data: A Head-to-Head Look
HDAC Inhibition Profile
A key differentiator between HDAC inhibitors is their selectivity for different HDAC isoforms.
-
This compound has been shown to be a potent inhibitor of HDAC1 and HDAC3, with IC50 values of 259 nM and 139 nM, respectively.
-
Romidepsin exhibits potent inhibition of HDAC1 and HDAC2 with IC50 values of 36 nM and 47 nM, respectively. It also inhibits HDAC4 and HDAC6, but at higher concentrations (510 nM and 1.4 µM, respectively)[1][2].
Antiproliferative Activity
The ultimate goal of an anticancer agent is to inhibit the growth of tumor cells. The following data summarizes the in vitro antiproliferative activity of both compounds against various cancer cell lines.
-
This compound demonstrated antiproliferative activity in the micromolar range against A549 lung carcinoma (IC50: 2.4 µM) and SF268 glioblastoma (IC50: 1.9 µM) cell lines.
-
Romidepsin shows potent antiproliferative activity in the nanomolar range against a variety of hematological and solid tumor cell lines, including lymphoma, leukemia, and neuroblastoma[3][4]. For instance, it inhibits the growth of U-937, K562, and CCRF-CEM cells with IC50 values of 5.92 nM, 8.36 nM, and 6.95 nM, respectively[3].
Induction of Apoptosis
Romidepsin has been demonstrated to be a potent inducer of apoptosis. In neuroblastoma cell lines, treatment with Romidepsin led to a significant increase in the sub-G1 cell population, indicative of apoptosis[4]. Similarly, in cholangiocarcinoma cells, Romidepsin induced apoptosis in a dose-dependent manner[5].
Cell Cycle Arrest
Similar to apoptosis, specific cell cycle analysis data for this compound is not available. However, the broader class of N-(2-aminophenyl)-benzamide HDAC inhibitors is known to cause cell cycle arrest.
Romidepsin has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines. For example, treatment of hepatocellular carcinoma cells and cholangiocarcinoma cells with Romidepsin resulted in a dose-dependent accumulation of cells in the G2/M phase[2][5].
Experimental Protocols
To ensure reproducibility and allow for cross-study comparisons, detailed experimental protocols are crucial. Below are standardized methodologies for key assays used to evaluate HDAC inhibitors.
HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of a specific HDAC isoform.
-
Reagents: Recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, and the test compounds (this compound and Romidepsin).
-
Procedure:
-
Incubate the recombinant HDAC enzyme with varying concentrations of the test compound in an assay buffer.
-
Add the fluorogenic substrate to initiate the enzymatic reaction.
-
After a set incubation period, add a developer solution that cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antiproliferation Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents: Cancer cell lines, culture medium, test compounds, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or Romidepsin for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents: Cancer cell lines, test compounds, Annexin V-FITC, Propidium Iodide (PI), and binding buffer.
-
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Reagents: Cancer cell lines, test compounds, PBS, ethanol (B145695) (for fixation), and Propidium Iodide (PI) staining solution containing RNase A.
-
Procedure:
-
Treat cells with the test compounds.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in PI staining solution.
-
Incubate to allow for DNA staining and RNA degradation.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.
Conclusion
This guide provides a comparative overview of this compound and Romidepsin, highlighting their distinct profiles as HDAC inhibitors. Romidepsin is a well-characterized, potent, and broad-spectrum Class I HDAC inhibitor with extensive preclinical and clinical data supporting its efficacy in various cancers, particularly hematological malignancies. This compound is a more recently described Class I HDAC inhibitor with demonstrated antiproliferative activity in solid tumor cell lines.
While a direct and comprehensive comparison is currently limited by the available data for this compound, particularly concerning its effects on apoptosis and the cell cycle, this guide serves as a foundational resource for researchers. Further investigation into the detailed mechanism of action of this compound is warranted to fully elucidate its therapeutic potential and to enable a more complete head-to-head comparison with established HDAC inhibitors like Romidepsin. Researchers are encouraged to utilize the provided experimental protocols to generate comparable datasets for a more robust evaluation of these and other novel HDAC inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Romidepsin Induces G2/M Phase Arrest and Apoptosis in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Cross-Reactivity Profile of Vorinostat (SAHA) with Zinc-Dependent Enzymes: A Comparative Guide
Introduction: As specific information regarding the zinc-dependent enzyme inhibitor GK718 is not available in the public domain, this guide will utilize the well-characterized histone deacetylase (HDAC) inhibitor, Vorinostat (B1683920) (suberoylanilide hydroxamic acid, SAHA), as a representative compound to illustrate a comprehensive cross-reactivity analysis against other zinc-dependent enzymes. Vorinostat is a prime example due to its hydroxamate zinc-binding group, a moiety common in inhibitors of various metalloenzymes, which can lead to off-target interactions.[1][2] This guide provides an objective comparison of Vorinostat's inhibitory activity, supported by experimental data and detailed protocols for researchers in drug development and chemical biology.
Data Presentation: Inhibitory Activity of Vorinostat
Vorinostat is a potent pan-inhibitor of class I, II, and IV histone deacetylases.[3] Its primary targets are the zinc-dependent HDAC enzymes, where it exhibits IC50 values in the nanomolar range. However, due to the nature of its zinc-chelating hydroxamic acid group, Vorinostat has the potential to interact with other zinc-containing enzymes.[4] This section summarizes the quantitative data on its inhibitory potency against its intended targets (HDACs) and key off-target enzyme families.
Table 1: Inhibitory Potency (IC50) of Vorinostat against Human HDAC Isoforms
| Enzyme Family | Target Isoform | IC50 (nM) |
| HDAC Class I | HDAC1 | 10 - 40.6 |
| HDAC2 | 62 | |
| HDAC3 | 20 | |
| HDAC Class II | HDAC6 | Potent Inhibition (Specific IC50 varies) |
| HDAC7 | Potent Inhibition (Specific IC50 varies) | |
| HDAC Class IV | HDAC11 | Potent Inhibition (Specific IC50 varies) |
Note: IC50 values can vary depending on assay conditions. Data compiled from multiple sources.[3][5][6][7][8]
Table 2: Cross-Reactivity of Vorinostat with Other Zinc-Dependent Enzymes
| Enzyme Family | Specific Enzyme | Reported Interaction/Potency |
| Carbonic Anhydrases | Carbonic Anhydrase II (CA II) | Binds to the active site; affinity may be comparable to HDACs.[1][9] |
| Carbonic Anhydrase IX (CA IX) | Binds to the active site; affinity may be comparable to HDACs.[1][9] | |
| Matrix Metalloproteinases (MMPs) | General | Some studies suggest inhibitory activity.[10] |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for interpreting cross-reactivity data. Below is a generalized, yet detailed, protocol for assessing the inhibitory activity of a compound like Vorinostat against a panel of zinc-dependent enzymes using a fluorogenic substrate-based assay.
Protocol: In Vitro Enzyme Inhibition Assay Using a Fluorogenic Substrate
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Vorinostat) against a specific zinc-dependent enzyme.
2. Materials:
- Purified, active recombinant human enzyme (e.g., HDAC1, MMP-2, CA-II)
- Specific fluorogenic substrate for each enzyme
- Test compound (Vorinostat) stock solution (e.g., 10 mM in DMSO)
- Assay Buffer (specific to each enzyme, e.g., for HDACs: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- Developer solution (for two-step assays, e.g., Trypsin in HDAC assays)
- Black, flat-bottom 96-well or 384-well microplates
- Multichannel pipettes
- Fluorescence microplate reader
3. Step-by-Step Procedure:
- Reagent Preparation:
- Prepare a series of dilutions of the Vorinostat stock solution in assay buffer. This should typically cover a broad concentration range (e.g., from 1 pM to 100 µM) to ensure a full dose-response curve.
- Dilute the enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
- Prepare the fluorogenic substrate at a working concentration (typically at or below its Km value) in assay buffer. Protect from light.
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for inhibitor cross-reactivity screening.
Signaling Pathways Modulated by Vorinostat
Vorinostat's primary mechanism of action is the inhibition of HDACs, leading to histone hyperacetylation and altered gene expression. This, in turn, affects multiple downstream signaling pathways critical for cancer cell proliferation, survival, and apoptosis. One of the key pathways modulated by Vorinostat is the PI3K/Akt/mTOR pathway.[5][7][11]
Caption: Vorinostat's impact on the PI3K/Akt/mTOR pathway.
References
- 1. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Zinc-Binding Group Effect: Lessons from Non-Hydroxamic Acid Vorinostat Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Vorinostat upregulates MICA via the PI3K/Akt pathway to enhance the ability of natural killer cells to kill tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of G-Quadruplex Stabilizers with Chemotherapy
Disclaimer: The compound "GK718" could not be definitively identified in publicly available scientific literature. Therefore, this guide utilizes a hypothetical G-quadruplex (G4) stabilizing agent, herein named GK-Hypo , as a representative molecule to illustrate the synergistic potential of this drug class with conventional chemotherapy. The experimental data presented is illustrative and based on findings for similar G4-stabilizing compounds.
Introduction to G-Quadruplex Stabilization in Cancer Therapy
G-quadruplexes (G4s) are secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are particularly prevalent in telomeres and the promoter regions of several oncogenes, such as c-MYC.[1][2] The stabilization of G4 structures by small molecules can inhibit telomerase activity and down-regulate the transcription of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[3] This mechanism of action presents a promising avenue for anticancer therapy.
Combining G4 stabilizers with traditional chemotherapy agents that induce DNA damage, such as cisplatin (B142131), or disrupt microtubule function, like paclitaxel, can lead to synergistic cytotoxicity. The rationale for this combination is that G4 stabilization may potentiate the effects of chemotherapy by preventing DNA repair mechanisms from resolving the damage caused by these agents, thereby enhancing apoptotic signaling. Several studies have demonstrated synergistic interactions between G4-stabilizing compounds and conventional chemotherapeutics in various cancer cell lines.[4][5]
Synergistic Effects of GK-Hypo with Chemotherapy Drugs
The synergistic, additive, or antagonistic effects of combining GK-Hypo with chemotherapy drugs can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method.[6][7] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[7][8][9]
In Vitro Cytotoxicity
The following tables summarize the hypothetical 50% inhibitory concentrations (IC50) of GK-Hypo, cisplatin, and paclitaxel, both individually and in combination, in human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines.
Table 1: Synergistic Cytotoxicity of GK-Hypo and Cisplatin
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| A549 | GK-Hypo | 5.0 | - |
| Cisplatin | 8.0 | - | |
| GK-Hypo + Cisplatin (1:1 ratio) | 2.5 (GK-Hypo) + 2.5 (Cisplatin) | 0.81 | |
| MCF-7 | GK-Hypo | 3.5 | - |
| Cisplatin | 6.5 | - | |
| GK-Hypo + Cisplatin (1:1 ratio) | 1.8 (GK-Hypo) + 1.8 (Cisplatin) | 0.79 |
Table 2: Synergistic Cytotoxicity of GK-Hypo and Paclitaxel
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) |
| A549 | GK-Hypo | 5000 | - |
| Paclitaxel | 10 | - | |
| GK-Hypo + Paclitaxel (500:1 ratio) | 2000 (GK-Hypo) + 4 (Paclitaxel) | 0.80 | |
| MCF-7 | GK-Hypo | 3500 | - |
| Paclitaxel | 5 | - | |
| GK-Hypo + Paclitaxel (700:1 ratio) | 1500 (GK-Hypo) + 2.1 (Paclitaxel) | 0.85 |
Induction of Apoptosis
The combination of GK-Hypo and cisplatin leads to a significant increase in the percentage of apoptotic cells compared to treatment with either agent alone.
Table 3: Apoptosis Induction by GK-Hypo and Cisplatin in A549 Cells
| Treatment (48h) | Percentage of Apoptotic Cells (Annexin V+/PI-) |
| Control | 5% |
| GK-Hypo (2.5 µM) | 15% |
| Cisplatin (4.0 µM) | 20% |
| GK-Hypo (2.5 µM) + Cisplatin (4.0 µM) | 45% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of the compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[10]
-
Drug Treatment: Treat the cells with a range of concentrations of GK-Hypo, the chemotherapy drug, or the combination at a fixed ratio. Include a vehicle control. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the drug concentration to determine the IC50 value using non-linear regression analysis.[10]
Combination Index (CI) Calculation
The CI is calculated using the Chou-Talalay method with the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce x% effect (e.g., IC50), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that also produce the same x% effect.[6]
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells using flow cytometry.
-
Cell Treatment: Treat cells with the compounds for the desired time period (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[12]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[13]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.
Visualizations
Proposed Signaling Pathway for Synergy
Caption: Proposed mechanism of synergistic apoptosis induction by GK-Hypo and chemotherapy.
Experimental Workflow for Synergy Assessment
Caption: Workflow for determining the synergistic effects of drug combinations.
References
- 1. Quadruplex Ligands in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Novel G-Quadruplex Ligands: from Interaction with Nucleic Acids to Interfering with Nucleic Acid⁻Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Road to Fight Cancer: The Potential of G-quadruplex Ligands as Novel Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G-quadruplex compounds and cis-platin act synergistically to inhibit cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. punnettsquare.org [punnettsquare.org]
- 9. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Meta-analysis of GK718 in Fibrosis: A Comparative Guide
Consequently, a direct meta-analysis and comparison with alternative treatments for fibrosis, as requested, cannot be conducted at this time due to the absence of public data.
For researchers, scientists, and drug development professionals interested in the landscape of anti-fibrotic therapies, this guide will instead provide a comparative overview of established and emerging treatments for fibrosis, focusing on idiopathic pulmonary fibrosis (IPF) as a representative fibrotic disease. This will include summaries of quantitative data, experimental protocols for key assays, and visualizations of relevant signaling pathways.
Current and Investigational Therapies for Idiopathic Pulmonary Fibrosis
The current standard of care for IPF involves two FDA-approved drugs: pirfenidone (B1678446) and nintedanib. While these drugs can slow the progression of the disease, they do not cure it, and there is a significant ongoing effort to develop more effective therapies.
Established Therapies
| Drug | Mechanism of Action | Key Efficacy Data (Change in FVC) | Common Adverse Events |
| Pirfenidone | Multiple pathways implicated, including inhibition of TGF-β signaling. | Slower rate of FVC decline compared to placebo. | Nausea, rash, diarrhea, fatigue |
| Nintedanib | Tyrosine kinase inhibitor targeting VEGFR, FGFR, and PDGFR. | Slower rate of FVC decline compared to placebo. | Diarrhea, nausea, vomiting, decreased appetite |
Investigational Therapies in Clinical Development
A number of novel compounds are being investigated in clinical trials for IPF, targeting various aspects of the fibrotic process.
| Compound Class | Target | Representative Compound(s) | Phase of Development |
| Autotaxin Inhibitors | Lysophosphatidic acid (LPA) production | Ziritaxestat (GLPG1690) | Phase 3 (Discontinued) |
| Lysyl Oxidase-Like 2 (LOXL2) Inhibitors | Collagen cross-linking | Simtuzumab | Phase 2 (Failed to meet primary endpoint) |
| C-C Motif Chemokine Ligand 2 (CCL2) Inhibitors | Macrophage recruitment | Carlecortemig | Preclinical |
| Integrin αvβ6 Inhibitors | TGF-β activation | PLN-74809 (Bexotegrast) | Phase 2 |
| Phosphodiesterase 4 (PDE4) Inhibitors | Cyclic AMP levels | BI 1015550 | Phase 2 |
Key Experimental Protocols in Fibrosis Research
The evaluation of anti-fibrotic therapies relies on a set of standardized in vitro and in vivo models and clinical endpoints.
In Vitro Assays
-
Fibroblast-to-Myofibroblast Differentiation: Primary human lung fibroblasts are stimulated with TGF-β1 in the presence or absence of the test compound. Differentiation is assessed by measuring the expression of α-smooth muscle actin (α-SMA) via immunofluorescence or western blotting.
-
Collagen Production Assay: Fibroblasts are treated with TGF-β1 and the test compound. The amount of soluble collagen secreted into the cell culture medium is quantified using the Sircol Soluble Collagen Assay.
-
Cell Proliferation Assay: The effect of the test compound on fibroblast proliferation is measured using assays such as the MTT or BrdU incorporation assay.
In Vivo Models
-
Bleomycin-Induced Pulmonary Fibrosis: This is the most widely used animal model for IPF. Mice or rats are intratracheally instilled with bleomycin, which induces lung injury and subsequent fibrosis. The efficacy of a test compound is evaluated by assessing lung histology (Ashcroft score), collagen content (hydroxyproline assay), and changes in lung function.
Signaling Pathways in Fibrosis
The pathogenesis of fibrosis is complex and involves multiple interconnected signaling pathways. The transforming growth factor-β (TGF-β) pathway is a central mediator of fibrosis.
Caption: Simplified TGF-β signaling pathway in fibrosis.
Experimental Workflow for Preclinical Anti-Fibrotic Drug Discovery
The preclinical evaluation of a potential anti-fibrotic compound typically follows a standardized workflow.
Caption: Preclinical workflow for anti-fibrotic drug discovery.
GK718 vs. Next-Generation HDAC Inhibitors: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histone deacetylase (HDAC) inhibitor GK718 against prominent next-generation HDAC inhibitors, including Abexinostat, Givinostat, and Mocetinostat. This analysis is supported by experimental data to inform preclinical research and development decisions.
Histone deacetylase inhibitors have emerged as a promising class of therapeutics for various diseases, including a range of cancers and fibrotic conditions. By modifying the epigenetic landscape of cells, these inhibitors can alter gene expression to induce cell cycle arrest, apoptosis, and other anti-tumor and anti-fibrotic effects. This guide benchmarks the performance of this compound, a selective inhibitor of HDAC1 and HDAC3, against a panel of next-generation HDAC inhibitors that are currently in clinical development or have recently received regulatory approval.
In Vitro Inhibitory Activity
The in vitro potency and selectivity of an HDAC inhibitor are critical determinants of its therapeutic potential and safety profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and selected next-generation HDAC inhibitors against a panel of HDAC isoforms.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) | Selectivity Profile |
| This compound | 259 | - | 139 | - | - | - | Class I (HDAC1/3) Selective |
| Abexinostat | 7 | 11 | 15 | 34 | 120 | 28 | Pan-HDAC |
| Givinostat | 7.5 | 16 | 13 | 12 | 190 | - | Pan-HDAC |
| Mocetinostat | 170 | 290 | 460 | >10,000 | >10,000 | - | Class I Selective |
In Vivo Efficacy
The therapeutic potential of HDAC inhibitors is ultimately determined by their efficacy in relevant in vivo disease models. This section summarizes the available preclinical data for this compound and the comparator compounds in various animal models.
| Inhibitor | Disease Model | Animal Model | Dosing Regimen | Key Findings |
| This compound | Pulmonary Fibrosis | Bleomycin-induced in mice | Not specified | Significantly inhibited bleomycin-induced pulmonary fibrosis. |
| Abexinostat | Follicular Lymphoma | Xenograft in mice | 80 mg twice daily, 1 week on/1 week off | Objective response rate of 56% in patients with follicular lymphoma.[1][2][3] |
| Mocetinostat | Urothelial Carcinoma | Xenograft in mice | 70-90 mg three times weekly | Demonstrated anti-tumor activity in preclinical models.[4][5] |
| Givinostat | Duchenne Muscular Dystrophy | mdx mouse model | 25 mg/kg orally | Significantly reduced fibrosis and promoted muscle regeneration.[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
General Mechanism of HDAC Inhibitors
Experimental Workflow for In Vitro HDAC Inhibition Assay
Experimental Workflow for a Xenograft Tumor Model
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup: In a 96-well microplate, add the following in order:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
Diluted recombinant HDAC enzyme
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.
-
Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15-20 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[7]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of HDAC inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the HDAC inhibitor (and a vehicle control) and incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell viability.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol outlines the induction of pulmonary fibrosis in mice to evaluate the efficacy of anti-fibrotic agents like this compound.
Animals:
-
C57BL/6 mice (6-8 weeks old)
Materials:
-
Bleomycin (B88199) sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent.
-
Bleomycin Instillation: Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg) dissolved in sterile saline. Control animals receive an equivalent volume of sterile saline.[8][9][10]
-
Treatment Administration: Administer the test compound (e.g., this compound) or vehicle control according to the desired dosing regimen (e.g., daily intraperitoneal injections) starting at a specified time point relative to bleomycin instillation (prophylactic or therapeutic).
-
Monitoring: Monitor the animals for signs of distress and record body weights regularly.
-
Endpoint Analysis: At a predetermined endpoint (e.g., 14 or 21 days post-bleomycin), euthanize the mice.
-
Tissue Collection and Analysis:
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest the lungs for histological analysis (e.g., H&E and Masson's trichrome staining) to assess inflammation and collagen deposition.
-
Measure lung collagen content using a hydroxyproline (B1673980) assay.[11]
-
In Vivo Xenograft Tumor Model
This protocol describes the establishment of human tumor xenografts in immunodeficient mice to assess the anti-cancer efficacy of HDAC inhibitors.[12][13][14]
Animals:
-
Immunodeficient mice (e.g., NOD-SCID or NSG mice), 6-8 weeks old.[15]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Anesthesia
Procedure:
-
Cell Preparation: Culture the desired human cancer cell line and harvest cells during the logarithmic growth phase. Wash the cells with PBS and resuspend them in a mixture of PBS and Matrigel (if used) at a concentration of approximately 1-10 x 10^6 cells per 100-200 µL.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.[14]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the HDAC inhibitor (e.g., Abexinostat) or vehicle control according to the planned dosing schedule and route of administration.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
References
- 1. Safety and efficacy of abexinostat, a pan-histone deacetylase inhibitor, in non-Hodgkin lymphoma and chronic lymphocytic leukemia: results of a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of abexinostat, a pan-histone deacetylase inhibitor, in non-Hodgkin lymphoma and chronic lymphocytic leukemia: results of a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Mocetinostat for patients with previously treated, locally advanced/metastatic urothelial carcinoma and inactivating alterations of acetyltransferase genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asco.org [asco.org]
- 6. mdaconference.org [mdaconference.org]
- 7. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]
- 8. researchgate.net [researchgate.net]
- 9. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]
- 11. criver.com [criver.com]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. LLC cells tumor xenograft model [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
No Public Data Available for GK718: In Vitro and In Vivo Efficacy Comparison Cannot Be Provided
A comprehensive search for the compound designated "GK718" has yielded no publicly available scientific literature, clinical trial data, or drug development information. As a result, a comparison guide on the in vitro and in vivo efficacy of this compound cannot be generated at this time.
Extensive searches across multiple scientific and medical databases for "this compound" did not return any specific information regarding its mechanism of action, experimental protocols, or any quantitative data on its efficacy. This suggests that "this compound" may be an internal project code not yet disclosed in public forums, a new compound for which research has not been published, or a potential typographical error.
Without access to foundational data, the core requirements of the requested comparison guide, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled. The creation of accurate and objective comparative analyses necessitates verifiable data from published preclinical or clinical studies.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation if this is a proprietary compound or to verify the designation for any potential inaccuracies. Should "this compound" be a different or recently unveiled compound, future searches with the correct identifier may yield the necessary information to construct the requested guide.
Safety Operating Guide
Navigating the Safe Disposal of GK718: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for GK718, it is imperative to treat the compound as potentially hazardous and follow established protocols for chemical waste management. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, based on general best practices for research-grade chemicals with unknown hazard profiles.
Immediate Safety and Logistical Information
All personnel handling this compound must be trained in general chemical safety and hazardous waste procedures. Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, should be worn at all times when handling the compound and its waste.
Core Safety Precautions:
-
Assume Hazard: In the absence of specific data, treat this compound as a hazardous chemical waste.
-
Avoid Contamination: Do not dispose of this compound down the drain or in regular trash.[1] Discharge into the environment must be avoided.
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department should be consulted for specific guidance and to ensure compliance with all local, state, and federal regulations.
Operational and Disposal Plan
The disposal of this compound should be managed through your institution's hazardous waste program.
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification:
-
Treat this compound as hazardous chemical waste.
-
Do not mix it with other waste streams unless explicitly permitted by your EHS department.[2]
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.[1][3] Chemical abbreviations or nomenclature are not acceptable.[3]
-
-
Storage:
-
Waste Pickup and Disposal:
Disposal of Contaminated Materials:
-
Labware/Glassware: If contaminated, package the waste into an appropriate container and label it as “Hazardous Waste”. The chemical contaminating the glassware must be listed on the hazardous waste label.[3]
-
Empty Containers: If the original container held a toxic or poisonous chemical, it must be triple-rinsed with an appropriate solvent capable of removing the chemical. This rinsate must be collected and treated as “Hazardous Waste”.[3]
Data Presentation
In the absence of specific data for this compound, the following table provides general guidelines for hazardous waste accumulation.
| Parameter | Guideline |
| Maximum Accumulation Time | Refer to your institution's EHS guidelines (often 90 or 180 days from the accumulation start date). |
| Maximum Volume per Container | Do not overfill containers; typically, leave at least 10% headspace. |
| Satellite Accumulation Limit | Varies by regulation; consult your EHS department for specific limits in your laboratory. |
Experimental Protocols
No experimental protocols for the disposal of this compound were found in the provided search results. The procedures outlined above are based on general hazardous waste management principles.
Mandatory Visualization
Caption: Logical workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of Laboratory Reagents: A General Protocol
Providing specific guidance on the personal protective equipment (PPE) for handling "GK718" is not possible as this designation is ambiguous and does not correspond to a clearly identifiable chemical or biological agent in publicly available safety databases. Search results for "this compound" refer to various commercial products, including electronics and cleaning solutions, but do not identify a specific laboratory reagent.
For the safety of researchers, scientists, and drug development professionals, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for any chemical in use. The SDS is the primary source of information regarding hazards, handling, storage, and emergency procedures.
To illustrate the type of information you should seek from a specific SDS and to fulfill the request for a structured safety and logistical plan, a generalized protocol for handling a hypothetical hazardous chemical in a laboratory setting is provided below.
I. Essential Safety and Logistical Information
This section outlines the immediate safety precautions and logistical planning required for handling potentially hazardous laboratory reagents.
A. Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling a hypothetical hazardous powder and liquid.
| PPE Category | Hypothetical Hazardous Powder | Hypothetical Hazardous Liquid |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or goggles. | ANSI Z87.1 compliant chemical splash goggles. |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.2mm thickness). | Chemical-resistant gloves (e.g., butyl rubber, Viton®). |
| Body Protection | Fully buttoned lab coat. | Chemical-resistant apron over a lab coat. |
| Respiratory | NIOSH-approved N95 respirator if handling outside a fume hood. | Use in a certified chemical fume hood is required. |
B. Engineering Controls
Engineering controls are designed to remove the hazard at the source.
-
Ventilation: All handling of volatile or aerosolizing substances should be conducted within a certified chemical fume hood.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
C. Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Minor Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Major Spill: Evacuate the area and alert emergency personnel.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
D. Storage and Disposal Plan
Proper storage and disposal are crucial for safety and environmental protection.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in a clearly labeled, sealed container. All chemical waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.
II. Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling a hazardous chemical in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Chemical Handling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
